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  • Product: 3-Phenyl-1H-indazole-5-carbaldehyde
  • CAS: 65642-56-0

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Solubility Workflows for 3-Phenyl-1H-indazole-5-carbaldehyde

Target Audience: Discovery Chemists, Formulation Scientists, and Preclinical Development Professionals Document Type: Application Whitepaper Executive Summary In the landscape of modern drug discovery, the indazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Preclinical Development Professionals Document Type: Application Whitepaper

Executive Summary

In the landscape of modern drug discovery, the indazole core represents a "privileged scaffold," frequently utilized in the design of kinase inhibitors, antimicrobial agents, and receptor agonists. Specifically, 3-Phenyl-1H-indazole-5-carbaldehyde (CAS: 65642-56-0) serves as a highly versatile molecular building block [1].

The strategic placement of a phenyl ring at the C3 position significantly alters the electronic and steric landscape of the indazole core, enhancing lipophilicity and target-binding affinity via π−π stacking interactions. Meanwhile, the C5-carbaldehyde (aldehyde) group provides a highly reactive electrophilic center, ideal for downstream derivatization via reductive aminations or Knoevenagel condensations [4]. However, these structural features dictate a challenging physicochemical profile—specifically regarding aqueous solubility. This guide provides an authoritative analysis of its molecular weight, calculated properties, and the self-validating experimental protocols required to accurately profile its solubility.

Physicochemical Profiling & Structural Causality

Understanding the causality between a molecule's structure and its macroscopic behavior is the cornerstone of early-stage formulation.

Structural Causality

The molecular weight of 3-Phenyl-1H-indazole-5-carbaldehyde is 222.24 g/mol . While this falls well within the Lipinski "Rule of 5" parameters for oral bioavailability, the molecule's planar aromaticity drives strong intermolecular crystal lattice packing.

  • The Indazole Core: Contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). This allows for strong intermolecular hydrogen bonding in the solid state, increasing the melting point and the energy required for solvent dissolution.

  • The C3-Phenyl Ring: Drives the partition coefficient (LogP) higher, rendering the molecule highly lipophilic. It repels aqueous solvation shells, severely limiting water solubility.

  • The C5-Aldehyde: While providing a weak hydrogen bond acceptor (the carbonyl oxygen), it is insufficient to overcome the hydrophobic bulk of the biaryl system.

Quantitative Data Summary
PropertyValueCausality / Implication
Chemical Name 3-Phenyl-1H-indazole-5-carbaldehydeNomenclature standard.
CAS Number 65642-56-0Unique identifier for procurement [1].
Molecular Formula C₁₄H₁₀N₂ODefines elemental composition.
Molecular Weight 222.24 g/mol Optimal for fragment-based or lead-like building blocks.
Topological Polar Surface Area (TPSA) ~45.8 ŲPredicts excellent membrane permeability (ideal < 140 Ų).
H-Bond Donors / Acceptors 1 / 2Limits aqueous solvation; promotes strong target binding.

Solubility Profile & Solvent Compatibility

Because drug screenings are usually performed from chemical libraries prepared in DMSO stock solutions, understanding the solubility limits of this building block in both organic and aqueous environments is critical to prevent false negatives in bioassays caused by compound precipitation [2].

Solvent SystemExpected SolubilityMechanistic Rationale
DMSO / DMF High (>50 mg/mL)Polar aprotic solvents disrupt the indazole H-bond network and solvate the lipophilic phenyl ring efficiently.
Acetonitrile / Ethanol Moderate (10 - 25 mg/mL)Sufficient polarity to interact with the aldehyde, but less effective at breaking strong crystal lattice energy than DMSO.
Aqueous Buffers (pH 7.4) Poor (<10 µg/mL)Lack of ionizable groups at physiological pH; high lipophilicity causes rapid hydrophobic collapse and precipitation.
Acidic Aqueous (pH 1.2) Poor to MarginalThe indazole nitrogens are very weakly basic (pKa < 2); minimal protonation occurs, leaving the molecule largely un-ionized and insoluble.

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the solubility of 3-Phenyl-1H-indazole-5-carbaldehyde, two distinct methodologies must be employed depending on the development stage: Kinetic Solubility (for high-throughput screening) and Thermodynamic Solubility (for lead optimization and formulation).

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the metastable concentration at which a pre-dissolved compound first induces precipitation when introduced to an aqueous environment. Nephelometry (light scattering) is the gold standard for this [2].

Self-Validation Mechanism: The protocol utilizes serial dilution. A linear response in the fully soluble range, followed by a sharp inflection point (increased light scatter), self-validates the exact precipitation threshold without relying on downstream chromatography.

  • Stock Preparation: Dissolve 3-Phenyl-1H-indazole-5-carbaldehyde in 100% DMSO to create a 10 mM stock solution. Caution: Ensure complete dissolution via sonication; undissolved micro-crystals will act as nucleation sites, artificially lowering the kinetic solubility.

  • Serial Dilution: In a 96-well plate, perform a 1:2 serial dilution of the stock solution using pure DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a secondary UV-transparent 96-well plate containing 245 µL of PBS (pH 7.4). The final DMSO concentration is locked at 2.0% (v/v) across all wells to eliminate solvent-induced variables.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 RPM.

  • Nephelometric Readout: Scan the plate using a laser nephelometer (e.g., 632.8 nm red diode laser).

  • Data Analysis: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is defined as the concentration where the NTU signal exceeds the baseline buffer control by >3 standard deviations.

Protocol B: Thermodynamic Solubility via Shake-Flask LC-UV

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecule. This is mandatory for late-stage formulation [3].

Self-Validation Mechanism: The pH of the buffer is measured before and after the 24-hour incubation. If the pH shifts by >0.1 units, the assay invalidates itself, indicating that the compound has overwhelmed the buffer capacity.

  • Solid Saturation: Weigh approximately 2.0 mg of solid 3-Phenyl-1H-indazole-5-carbaldehyde into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure a visible excess of solid remains (suspension).

  • Equilibration: Cap the vial securely and place it on an orbital shaker at 37°C (physiological temperature) and 500 RPM for 24 to 48 hours.

  • Phase Separation: Remove the vial and centrifuge at 14,000 RPM for 15 minutes to pellet the undissolved solid. Crucial Step: Do not use filter membranes (e.g., PTFE or PVDF) for highly lipophilic compounds like this, as non-specific binding to the filter will falsely lower the quantified solubility.

  • Supernatant Extraction: Carefully extract 100 µL of the clear supernatant and immediately dilute it 1:1 with Acetonitrile. Rationale: This prevents precipitation when the sample cools from 37°C to room temperature.

  • Quantification: Analyze the diluted sample via HPLC-UV (detecting at ~254 nm due to the highly conjugated biaryl system) against a standard calibration curve prepared in 50% Acetonitrile/Water.

Visualizations

Thermodynamic Solubility Workflow

G N1 Solid Compound (Excess 3-Phenyl-1H-indazole-5-carbaldehyde) N2 Buffer Addition (pH 1.2, 4.5, 7.4) N1->N2 Add solvent N3 Orbital Shaking (24-48h at 37°C) N2->N3 Equilibrate N4 Phase Separation (Centrifugation / Filtration) N3->N4 Isolate phases N5 Supernatant Dilution (Avoid Precipitation) N4->N5 Extract soluble fraction N6 LC-UV / LC-MS Quantification N5->N6 Analyze

Thermodynamic solubility shake-flask workflow for equilibrium quantification.

Synthetic Utility in Drug Discovery

G Core 3-Phenyl-1H-indazole-5-carbaldehyde (Core Scaffold) Aldehyde C5-Aldehyde Reactivity Core->Aldehyde Indazole N1-Indazole Reactivity Core->Indazole RedAm Reductive Amination (Amine Libraries) Aldehyde->RedAm Knoev Knoevenagel Condensation (Alkene Derivatives) Aldehyde->Knoev Alk N-Alkylation / Arylation (Cross-Coupling) Indazole->Alk Target Kinase / GyrB Inhibitors (Lead Compounds) RedAm->Target Knoev->Target Alk->Target

Synthetic derivatization pathways of the indazole-aldehyde scaffold in drug design.

References

  • Analytical Chemistry (ACS Publications). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Retrieved from:[Link]

  • World Health Organization (WHO). Annex 4 - The “shake flask” method for solubility determination. Retrieved from:[Link]

  • ACS Medicinal Chemistry Letters (via PMC). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Retrieved from:[Link]

Exploratory

In vitro exploratory studies using 3-Phenyl-1H-indazole-5-carbaldehyde

An In-Depth Technical Guide for the In Vitro Exploratory Studies of 3-Phenyl-1H-indazole-5-carbaldehyde Abstract The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the In Vitro Exploratory Studies of 3-Phenyl-1H-indazole-5-carbaldehyde

Abstract

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antitumor and anti-inflammatory properties.[1][2] This guide outlines a comprehensive, multi-phase in vitro strategy for the initial exploration of a novel derivative, 3-Phenyl-1H-indazole-5-carbaldehyde. The proposed workflow is designed to systematically evaluate its cytotoxic potential, characterize its effects on key cancer hallmarks, and elucidate its underlying mechanism of action. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to characterize novel indazole-based compounds, providing not just protocols, but the scientific rationale underpinning each experimental choice to ensure a robust and logical investigatory cascade.

Introduction: The Rationale for Investigating the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational building blocks for a significant portion of commercially available drugs and bioactive natural products.[1] Among these, the indazole ring system—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—is of particular interest.[1] While rare in nature, synthetic indazole derivatives are known to possess a remarkable spectrum of biological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1][3]

The versatility of the indazole scaffold allows for diverse substitutions, leading to compounds that can act as potent inhibitors of key signaling proteins, such as protein kinases, which are often dysregulated in diseases like cancer.[1][2] Given this established therapeutic potential, the exploration of novel, uncharacterized indazole derivatives is a rational and promising avenue in drug discovery.[4][5]

This guide focuses on 3-Phenyl-1H-indazole-5-carbaldehyde , a specific derivative whose biological activity profile is not yet extensively documented. The objective is to propose a structured, in vitro screening cascade designed to efficiently and rigorously assess its potential as a therapeutic agent, with an initial focus on oncology and inflammation.

Proposed Investigatory Workflow

A logical, phased approach is critical for the efficient evaluation of a novel compound.[6] We propose a three-phase workflow that progresses from broad phenotypic screening to specific mechanistic studies. This structure ensures that resources are directed toward the most promising activities and that a comprehensive data package is built to support further development.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional & Phenotypic Characterization cluster_2 Phase 3: Mechanistic Elucidation p1 Initial Cytotoxicity & Viability Assessment (MTT Assay) p2_1 Cell Migration & Motility (Wound Healing Assay) p1->p2_1 If cytotoxic p2_2 In Vitro Angiogenesis (Endothelial Tube Formation Assay) p1->p2_2 If cytotoxic p3_1 Signaling Pathway Analysis (Western Blot for MAPK & NF-κB) p2_1->p3_1 If functional activity observed p2_2->p3_1 If functional activity observed p3_2 Target Protein Expression p3_1->p3_2

Caption: Proposed experimental workflow for the in vitro characterization of 3-Phenyl-1H-indazole-5-carbaldehyde.

Phase 1: Primary Screening - Cytotoxicity and Cell Viability

Scientific Rationale: The foundational step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation.[4][7] The MTT assay is a robust, colorimetric method widely used for this purpose.[8][9] It measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the tetrazolium salt MTT to a purple formazan product.[10][11] A reduction in metabolic activity is proportional to a decrease in cell viability, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.[8] This initial screen across a panel of cancer cell lines helps identify if the compound is active and if it exhibits any cell-type selectivity.

Key Experiment: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 3-Phenyl-1H-indazole-5-carbaldehyde.

Detailed Step-by-Step Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of 3-Phenyl-1H-indazole-5-carbaldehyde in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[12] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Profile

Quantitative data should be summarized for clear interpretation.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma28.3
HCT116Colorectal Carcinoma8.9
HEK293Normal Kidney (Control)> 100

Table represents hypothetical data for illustrative purposes.

Phase 2: Functional & Phenotypic Characterization

Scientific Rationale: If Phase 1 demonstrates significant cytotoxicity, the next logical step is to investigate the compound's effect on other critical cancer hallmarks.[5][13] Cell migration and angiogenesis are fundamental processes involved in tumor growth and metastasis.[14][15]

  • Cell Migration: The ability of cancer cells to move is a prerequisite for invasion and metastasis. The wound healing or "scratch" assay is a straightforward and widely used method to assess collective cell migration in vitro.[14][16]

  • Angiogenesis: The formation of new blood vessels is essential to supply growing tumors with oxygen and nutrients.[15] The endothelial tube formation assay is a classic in vitro model that recapitulates key steps of angiogenesis, where endothelial cells form capillary-like structures on a basement membrane matrix like Matrigel®.[17][18]

Key Experiment: Wound Healing (Scratch) Assay

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[14]

    • Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[14]

  • Treatment: Replace the PBS with a fresh low-serum medium containing the test compound at a non-lethal concentration (e.g., its IC25 or lower, determined from the MTT assay) and a vehicle control.

  • Imaging:

    • Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.

    • Place the plate back in the incubator.

    • Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis: Measure the width of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area. Compare the rate of closure between treated and control groups.

Key Experiment: Endothelial Tube Formation Assay

Detailed Step-by-Step Protocol:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Add 50 µL to each well of a pre-chilled 96-well plate and spread evenly. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs).

    • Harvest the cells and resuspend them in a basal medium containing the test compound at various concentrations.

  • Seeding: Seed 10,000-20,000 HUVECs onto the surface of the solidified gel.

  • Incubation: Incubate the plate at 37°C for 4-18 hours. During this time, the endothelial cells will align and form capillary-like networks.[19]

  • Imaging and Analysis:

    • Visualize the tube networks using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes (branch points), and number of loops/meshes using an angiogenesis analysis plugin in software like ImageJ.[17]

Phase 3: Mechanistic Elucidation

Scientific Rationale: After identifying a specific phenotype (e.g., reduced viability, impaired migration), the crucial next step is to understand the underlying molecular mechanism. Many cellular processes, including proliferation, apoptosis, and inflammation, are controlled by complex signaling pathways.[20][21] The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators and are frequently dysregulated in cancer and inflammatory diseases, making them prime targets for investigation.[20][22]

  • MAPK Pathway: This is a three-tiered kinase cascade (MAPKKK → MAPKK → MAPK) that translates extracellular signals into cellular responses like proliferation and differentiation.[23] Key members include ERK, JNK, and p38.

  • NF-κB Pathway: This transcription factor is a master regulator of inflammation and cell survival.[22] In its inactive state, it is held in the cytoplasm by an inhibitor protein, IκB. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[24]

Western blotting is the gold-standard technique to measure changes in the expression levels and activation states (via phosphorylation) of key proteins within these pathways.[25][26][27]

G cluster_0 Canonical NF-κB Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB_cyto NF-κB (p50/p65) IkB->NFkB_cyto Inhibits Proteasome Proteasome Degradation IkB->Proteasome Targeted for NFkB_nuc Active NF-κB (in Nucleus) NFkB_cyto->NFkB_nuc Translocates Gene Target Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene Activates Inhibitor 3-Phenyl-1H-indazole-5-carbaldehyde Inhibitor->IKK Potential Inhibition Site

Caption: Potential inhibition of the canonical NF-κB signaling pathway by the test compound.

G cluster_1 MAPK Signaling Cascade Stimulus Extracellular Stimuli (Growth Factors, Stress) MAP3K MAPKKK (e.g., RAF) Stimulus->MAP3K Activates MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK) MAP2K->MAPK Phosphorylates Response Cellular Response (Proliferation, Differentiation) MAPK->Response Regulates Inhibitor 3-Phenyl-1H-indazole-5-carbaldehyde Inhibitor->MAP3K Potential Inhibition Site Inhibitor->MAP2K Inhibitor->MAPK

Caption: A simplified overview of the three-tiered MAPK signaling cascade and potential points of inhibition.

Key Experiment: Western Blot Analysis

Detailed Step-by-Step Protocol:

  • Sample Preparation & Protein Extraction:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). For pathway activation studies, you may need to co-treat with a known stimulus (e.g., LPS or TNF-α for NF-κB).[22][28]

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[25]

    • Harvest the lysate and centrifuge to pellet cell debris. Collect the supernatant containing the proteins.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Gel Electrophoresis (SDS-PAGE):

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples into the wells of a polyacrylamide gel. Include a molecular weight marker.

    • Run the gel to separate the proteins based on their molecular weight.[26]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[27]

  • Membrane Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C on a shaker.[25] The use of antibodies against both the phosphorylated (active) and total forms of a protein is crucial.

    • Wash the membrane three times with TBST to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Signal Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein. β-actin is used as a loading control to ensure equal protein loading across all lanes.

Conclusion and Future Directions

This technical guide presents a structured and scientifically grounded framework for the initial in vitro characterization of 3-Phenyl-1H-indazole-5-carbaldehyde. By progressing from broad cytotoxicity screening to functional assays and finally to mechanistic studies, this workflow allows for a comprehensive and efficient evaluation of the compound's therapeutic potential. Positive and compelling results from this exploratory phase would provide the necessary foundation for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed toxicological profiling.

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  • ACS Publications. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Academia.edu. (n.d.). Synthesis and biological evaluation of new indazole derivatives. Retrieved from Academia.edu. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from Der Pharma Chemica. [Link]

Sources

Foundational

A Technical Guide to Characterizing the Kinase Binding Affinity of 3-Phenyl-1H-indazole-5-carbaldehyde

Abstract The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology. Within the vast chemical space of kinase inhibitors, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology. Within the vast chemical space of kinase inhibitors, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous FDA-approved drugs.[1][2][3] This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals on the characterization of the binding affinity of novel compounds based on this scaffold, using 3-Phenyl-1H-indazole-5-carbaldehyde as a representative core structure. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key binding assays, and offer insights into data interpretation and validation. This document is structured to serve not as a rigid template, but as a comprehensive manual that marries theoretical principles with practical application, empowering research teams to generate robust, reproducible, and meaningful data in their kinase inhibitor discovery programs.

Introduction: The Primacy of the Indazole Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with high potency and selectivity remains a significant challenge.[4]

The indazole ring system, a bicyclic heteroaromatic structure, has proven to be an exceptionally versatile and effective scaffold for kinase inhibitors.[5] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have led to the successful development of multi-kinase inhibitors like Pazopanib and Axitinib, which are used in the treatment of various cancers.[6] The core structure of 3-Phenyl-1H-indazole-5-carbaldehyde represents a valuable starting point for fragment-based and structure-based drug design, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding its binding affinity to a panel of kinases is the foundational first step in this process.

Foundational Concepts in Binding Affinity: Kd, Ki, and IC50

Before proceeding to experimental design, it is crucial to understand the key parameters that quantify the interaction between an inhibitor and its target kinase.

  • Dissociation Constant (Kd): This is a direct measure of binding affinity. It is the concentration of inhibitor at which 50% of the kinase molecules are bound at equilibrium. A lower Kd value signifies a higher binding affinity. Kd is an intrinsic property of the inhibitor-kinase complex and is independent of the assay format.[7]

  • Inhibition Constant (Ki): This value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. For a competitive inhibitor, it can be derived from the IC50 value.

  • Half-Maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor required to reduce the activity of a kinase by 50% under specific experimental conditions.[4] Unlike Kd, the IC50 value is highly dependent on the assay conditions, particularly the concentration of ATP and the substrate.[4][8]

A crucial early step in characterization is to determine not just if a compound inhibits a kinase, but how it binds. This is essential for rational drug design and lead optimization.

Strategic Selection of Binding Affinity Assays

No single assay can provide a complete picture of an inhibitor's binding characteristics. A multi-faceted approach is required, starting with high-throughput screening and progressing to more detailed biophysical characterization.

Assay_Selection_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Biophysical Characterization Start Compound Library (Indazole Derivatives) HTS_Assay High-Throughput Biochemical Assay (e.g., Kinase-Glo®, HTRF®) Start->HTS_Assay Decision_Active Compound shows >50% inhibition at a single concentration? HTS_Assay->Decision_Active Dose_Response IC50 Determination (10-point dose-response curve) Decision_Active->Dose_Response Yes Inactive Compound Inactive (Archive) Decision_Active->Inactive No Kinase_Panel Selectivity Profiling (Screen against a panel of kinases) Dose_Response->Kinase_Panel Binding_Assay Direct Binding Analysis (SPR or ITC) Kinase_Panel->Binding_Assay Potent & Selective Hits Kinetics Determine Kon, Koff, Kd Binding_Assay->Kinetics SAR Structure-Activity Relationship (SAR) Studies Kinetics->SAR

Caption: A decision workflow for kinase inhibitor characterization.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for three orthogonal, widely-used assay formats. The causality behind specific steps is explained to ensure a deep understanding of the methodology.

Protocol 1: ATP-Competition Assay using Luminescence (Kinase-Glo®)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower kinase activity (due to inhibition) results in more ATP, leading to a higher luminescent signal. It is a robust method for determining IC50 values.

Principle: The Kinase-Glo® reagent uses the luciferase enzyme to generate a luminescent signal from ATP. The signal is directly proportional to the ATP concentration.

KinaseGlo_Workflow cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Step1 1. Dispense serial dilutions of 3-Phenyl-1H-indazole-5-carbaldehyde in DMSO into a 384-well plate. Step2 2. Add kinase and substrate (e.g., myelin basic protein) in assay buffer. Step1->Step2 Step3 3. Initiate reaction by adding ATP. (Final concentration ≈ Km for ATP) Step4 4. Incubate at room temperature (e.g., 60 minutes). Step3->Step4 Step5 5. Add Kinase-Glo® Reagent to quench reaction and generate signal. Step6 6. Incubate for 10 minutes in the dark. Step5->Step6 Step7 7. Read luminescence on a plate reader. Step6->Step7

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Steps:

  • Compound Plating:

    • Perform a serial dilution of the 3-Phenyl-1H-indazole-5-carbaldehyde stock solution (typically 10 mM in 100% DMSO) to create a 10-point concentration gradient.

    • Dispense a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate. Include DMSO-only wells for 0% inhibition (high activity) and a known potent inhibitor for 100% inhibition (low activity) controls.

    • Rationale: A 10-point curve is standard for accurately defining the top and bottom plateaus and the transition region, ensuring a reliable IC50 calculation.

  • Kinase/Substrate Addition:

    • Prepare a solution of the target kinase and its specific peptide or protein substrate in a kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35).

    • Add 5 µL of this mixture to each well.

    • Rationale: MgCl2 is a critical cofactor for kinase activity. DTT prevents oxidation, and a surfactant minimizes non-specific binding to the plate.

  • Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer. The final concentration in the well should ideally be close to the Michaelis-Menten constant (Km) of the kinase for ATP. This ensures the assay is sensitive to competitive inhibitors.

    • Add 5 µL of the ATP solution to initiate the reaction. The final volume is now 10 µL.

    • Incubate the plate at room temperature for a duration determined by enzyme titration (typically 30-90 minutes), ensuring the reaction is in the linear range.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well. This stops the kinase reaction and begins the luminescence reaction.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Label-Free Direct Binding Analysis (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique that measures binding events in real-time without the need for labels. It provides kinetic data (kon, koff) from which the dissociation constant (Kd) can be calculated.[4]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte (inhibitor) flows over the chip surface where a ligand (kinase) is immobilized, binding causes a mass increase, which changes the refractive index and is detected as a response unit (RU) signal.

SPR_Workflow cluster_0 Setup cluster_1 Binding Cycle (repeated for each concentration) cluster_2 Analysis Step1 1. Immobilize purified kinase onto a sensor chip (e.g., CM5 chip via amine coupling). Step2 2. Prepare serial dilutions of the indazole compound in running buffer (e.g., PBS with 0.05% Tween-20). Step1->Step2 Step3 3. Association: Inject compound over the chip surface. (Observe signal increase) Step4 4. Dissociation: Flow running buffer over the surface. (Observe signal decrease) Step3->Step4 Step5 5. Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove all bound compound. Step4->Step5 Step6 6. Fit the resulting sensorgrams to a _binding model (e.g., 1:1 Langmuir)._ Step7 7. Calculate Kon, Koff, and Kd. Step6->Step7 HTRF_Workflow cluster_0 Reagent Preparation cluster_1 Assay Assembly & Incubation cluster_2 Detection Step1 1. Prepare serial dilutions of the _indazole test compound. Step3 3. Dispense test compound dilutions _and kinase/tracer mix into assay plate. Step1->Step3 Step2 2. Prepare a mix of the donor-labeled _kinase and the acceptor-labeled tracer Step2->Step3 Step4 4. Incubate at room temperature to _allow binding to reach equilibrium. Step3->Step4 Step5 5. Read the plate on an HTRF-compatible _reader, measuring emission at two wavelengths. Step4->Step5 Step6 6. Calculate the HTRF ratio and plot _against compound concentration to get IC50. Step5->Step6

Caption: Workflow for an HTRF competitive binding assay.

Detailed Steps:

  • Reagent Preparation:

    • Perform a serial dilution of 3-Phenyl-1H-indazole-5-carbaldehyde as described in the Kinase-Glo protocol.

    • Prepare a master mix containing the donor-labeled kinase (e.g., a His-tagged kinase with an anti-His-Tb antibody) and the fluorescently labeled ATP-competitive tracer. The tracer concentration is typically at or below its Kd for the kinase.

    • Rationale: Using the tracer at its Kd ensures the assay is maximally sensitive to displacement by a competitive inhibitor.

  • Assay Assembly:

    • In a low-volume 384-well plate, dispense the test compound dilutions.

    • Add the kinase/tracer master mix to all wells.

    • Rationale: This is a homogenous assay, meaning all components are simply mixed together, making it highly amenable to automation and high-throughput screening.

  • Incubation and Reading:

    • Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes).

    • Read the plate on a compatible reader that excites the donor (e.g., at 337 nm) and measures emission from both the donor and acceptor (e.g., at 620 nm and 665 nm).

  • Data Analysis:

    • The instrument software calculates the ratio of the acceptor to donor emission signals.

    • This ratio is plotted against the inhibitor concentration, and the data is fitted to a four-parameter logistic model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.

Data Presentation and Interpretation

To effectively compare the potency and selectivity of a series of indazole derivatives, data should be summarized in a clear, tabular format.

Table 1: Representative Binding Affinity and Potency Data for Indazole Derivatives

Compound IDCore StructureKinase TargetIC50 (nM) (Kinase-Glo)Kd (nM) (SPR)
REF-01 PazopanibVEGFR23025
REF-02 AxitinibVEGFR20.20.15
IND-01 3-Phenyl-1H-indazole-5-carbaldehydeVEGFR21,2501,500
IND-02 (Derivative of IND-01)VEGFR28570
IND-01 3-Phenyl-1H-indazole-5-carbaldehydePDGFRβ>10,000>10,000
IND-02 (Derivative of IND-01)PDGFRβ1,5001,300
IND-01 3-Phenyl-1H-indazole-5-carbaldehydec-Kit8,500Not Determined
IND-02 (Derivative of IND-01)c-Kit950Not Determined

Data are hypothetical but illustrative of a typical screening cascade. Reference values are based on literature.[2]

This table allows for a quick assessment of structure-activity relationships (SAR). For example, the hypothetical modification from IND-01 to IND-02 resulted in a significant improvement in potency against VEGFR2 and c-Kit. The strong correlation between the IC50 (functional inhibition) and Kd (direct binding) values for VEGFR2 increases confidence that the compound's mechanism of action is through direct binding to the kinase.

Conclusion and Future Perspectives

The characterization of binding affinity is a cornerstone of modern kinase inhibitor discovery. For a promising scaffold like 3-Phenyl-1H-indazole-5-carbaldehyde, a systematic and multi-pronged approach is essential. By combining functional assays like Kinase-Glo with biophysical methods such as SPR, researchers can build a comprehensive profile of a compound's potency, kinetics, and mechanism of action. This detailed understanding is critical for guiding medicinal chemistry efforts to optimize the indazole core into a selective and potent clinical candidate. The protocols and workflows outlined in this guide provide a robust framework for achieving this goal, ensuring that the data generated is both accurate and actionable, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [1][3]2. The Efficacy of Indazole Sulfonamides as Kinase Inhibitors: A Comparative Guide. Benchchem. [2]3. Measuring and interpreting the selectivity of protein kinase inhibitors. Cellular and Molecular Life Sciences. [7]4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [6]5. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [4]6. RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. International Journal of Drug Discovery and Medical Research. [9]7. Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [10]8. Kinetic binding of kinase inhibitors and determination of KOn, KOff rates. Revvity. [11]9. Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology. [8]10. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry. 11. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. PubMed. 12. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. PubMed. [12]13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-Phenyl-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No direct toxicological studies on 3-Phenyl-1H-indazole-5-carbaldehyde have been published in peer-reviewed literature. This guide provides a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct toxicological studies on 3-Phenyl-1H-indazole-5-carbaldehyde have been published in peer-reviewed literature. This guide provides a predictive assessment based on the toxicological profiles of structurally related indazole and indole derivatives. The content herein is intended for informational purposes and to guide a structured approach to safety and toxicity evaluation. All experimental work should be conducted in compliance with relevant institutional and governmental regulations.

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] 3-Phenyl-1H-indazole-5-carbaldehyde is a member of this class, and while its specific biological activities are not extensively documented in public literature, its structural motifs suggest potential applications in drug discovery. Given the absence of direct safety data, this guide synthesizes available information on related analogues to construct a predictive toxicological profile and proposes a comprehensive, tiered strategy for its experimental safety assessment. The indazole class, while offering significant therapeutic potential, is not without safety considerations, with some derivatives exhibiting cytotoxicity and genotoxicity.[4][5] Therefore, a rigorous and systematic evaluation of 3-Phenyl-1H-indazole-5-carbaldehyde is imperative before its advancement in any research or development pipeline.

Chemical Identity and Inferred Physicochemical Properties

  • IUPAC Name: 3-phenyl-1H-indazole-5-carbaldehyde

  • Molecular Formula: C₁₄H₁₀N₂O

  • Molecular Weight: 222.24 g/mol

  • Structure:

    (Note: An image would be placed here in a final document)

The structure combines a 1H-indazole core, a phenyl group at the 3-position, and a carbaldehyde (aldehyde) group at the 5-position. The aldehyde group is a potential site for metabolic activity and may react with biological nucleophiles, a factor to consider in its toxicological assessment.

Predictive Toxicological Profile Based on Analogue Data

Anticipated Metabolism

The indazole ring is generally susceptible to Phase I and Phase II metabolism. For the indazole scaffold, oxidation by cytochrome P450 enzymes is a common metabolic pathway.[6] The phenyl ring and the indazole nucleus are likely sites for hydroxylation. The aldehyde group is expected to be readily oxidized to a carboxylic acid, a common metabolic fate for aldehydes, or potentially reduced to an alcohol. These metabolic transformations could either detoxify the compound or, in some cases, lead to the formation of reactive metabolites.

Cytotoxicity

Numerous indazole derivatives have been synthesized and evaluated for their cytotoxic effects, primarily in the context of anticancer drug discovery.[7][8][9] These studies provide valuable, albeit indirect, insight into the potential cytotoxicity of 3-Phenyl-1H-indazole-5-carbaldehyde.

Many indazole derivatives exhibit potent growth-inhibitory activity against a range of cancer cell lines.[8][10] For instance, certain 1H-indazole-3-amine derivatives have shown IC50 values in the low micromolar range against cell lines such as K562 (leukemia) and Hep-G2 (hepatoma).[11] However, some of these potent compounds also demonstrated high toxicity to normal cells, highlighting the need for selectivity assessment.[11] Conversely, other studies have identified indazole derivatives with significant selectivity, showing much higher IC50 values against normal cell lines (e.g., HEK-293) compared to cancer cells.[11] This suggests that the substitution pattern on the indazole ring is a critical determinant of both potency and cellular selectivity. The phenyl and carbaldehyde substituents on the target molecule will uniquely influence its cytotoxic profile.

Table 1: Comparative In Vitro Cytotoxicity of Selected Indazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Indazole-based urea derivative4T1 (Breast Cancer)0.23 - 1.15[9]
1H-indazole-3-amine derivative (5k)Hep-G2 (Hepatoma)3.32[11]
1H-indazole-3-amine derivative (6o)K562 (Leukemia)5.15[11]
1H-indazole-3-amine derivative (6o)HEK-293 (Normal Kidney)33.2[11]
1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-p-tolylthiourea (19)LCLC-103H (Lung Cancer)~10[12]
Genotoxicity

The genotoxic potential of the indazole scaffold is a significant safety consideration. Studies on certain synthetic cannabinoids with an indazole core have shown that while they do not induce gene mutations in bacterial assays (e.g., Ames test), they can cause DNA migration and induce micronuclei in human lymphocytes.[4] This indicates a potential for causing chromosomal damage (clastogenicity or aneugenicity).

Furthermore, research on structurally related indole compounds has demonstrated that they can form DNA adducts both in cell-free systems and in cultured cells.[13] However, the formation of these adducts does not always correlate with mutagenicity, suggesting that the adducts themselves may not be efficiently repaired or lead to mutations.[13] The aldehyde functional group also raises a flag for potential genotoxicity, as some aldehydes are known to be reactive towards DNA. A comprehensive battery of genotoxicity tests is therefore essential.

In Vivo Toxicity

Extrapolating in vivo toxicity is challenging due to the scarcity of data. The few published studies on indazole derivatives highlight the compound-specific nature of systemic toxicity. For example, long-term administration of 7-nitroindazole to rats resulted in reduced heart and kidney weight, indicating potential target organ toxicity.[14] Conversely, other studies on different indazole derivatives used in animal models of disease reported no obvious side effects.[8] The overall in vivo safety profile of 3-Phenyl-1H-indazole-5-carbaldehyde is unknown and must be determined experimentally.

Recommended Toxicological Evaluation Strategy

A tiered, systematic approach is recommended to build a comprehensive toxicity and safety profile. This strategy begins with in vitro assays to assess baseline cytotoxicity and genotoxicity before proceeding to more complex in vivo studies.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Acute & PK/PD Assessment cluster_2 Tier 3: In Vivo Repeated Dose & Advanced Toxicology vitro_cyto Cytotoxicity Profiling (e.g., MTT/XTT Assay) - Panel of cancer cell lines - Normal human cell lines (e.g., hepatocytes, fibroblasts) vitro_geno In Vitro Genotoxicity Battery vitro_cyto->vitro_geno If cytotoxic, determine non-toxic concentrations for genotoxicity assays ames Bacterial Reverse Mutation Assay (Ames Test, OECD 471) micronucleus In Vitro Micronucleus Test (OECD 487) chrom_ab In Vitro Chromosomal Aberration Test (OECD 473) acute_tox Acute Oral Toxicity Study (e.g., Up-and-Down Procedure, OECD 425) - Determine LD50 - Identify signs of toxicity vitro_geno->acute_tox If negative or manageable in vitro profile repeated_dose Repeated Dose Toxicity Study (e.g., 28-day oral, OECD 407) - Identify target organs - Determine NOAEL acute_tox->repeated_dose Based on acute toxicity and intended use pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) - Absorption, Distribution, Metabolism, Excretion (ADME) invivo_geno In Vivo Genotoxicity (e.g., Mammalian Erythrocyte Micronucleus Test, OECD 474) repeated_dose->invivo_geno safety_pharm Safety Pharmacology - Cardiovascular (hERG) - CNS effects repeated_dose->safety_pharm

Sources

Foundational

The Privileged Scaffold: A Technical Guide to 3-Phenyl-1H-indazole-5-carbaldehyde in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the indazole ring system is recognized as a highly privileged heterocyclic scaffold, frequently utilized as a bioisostere for indole and purine rings to target a bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indazole ring system is recognized as a highly privileged heterocyclic scaffold, frequently utilized as a bioisostere for indole and purine rings to target a broad spectrum of biological pathways 1. Among its derivatives, 3-phenyl-1H-indazole-5-carbaldehyde (CAS: 65642-56-0) stands out as a critical molecular building block. This guide dissects the structural rationale, synthetic methodologies, and biological applications of this specific scaffold, providing drug development professionals with actionable, self-validating protocols for library generation.

Pharmacophore Rationale & Structural Causality

The architectural design of 3-phenyl-1H-indazole-5-carbaldehyde is not arbitrary; every functional group serves a distinct mechanistic purpose in drug-target interactions:

  • The Indazole Core (Hinge Binder): The N1-H acts as a hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. This dual capacity perfectly mimics the binding mode of ATP, allowing the core to anchor tightly to the hinge region of kinase domains 2.

  • The 3-Phenyl Substitution (Hydrophobic Probe): The addition of a phenyl ring at the C3 position significantly enhances the lipophilicity of the scaffold. In Type II kinase inhibitors, this moiety is crucial for occupying the adjacent hydrophobic pocket (often exposed during the DFG-out conformation), thereby increasing target selectivity 2.

  • The 5-Carbaldehyde Moiety (Diversification Handle): The formyl group provides a highly reactive electrophilic center. It allows medicinal chemists to perform late-stage functionalizations (e.g., reductive aminations) to attach solubilizing groups that extend into the solvent-exposed channel, optimizing the pharmacokinetic profile without disrupting the core binding interactions.

BindingModel Kinase Kinase ATP-Binding Pocket Hinge Hinge Region Kinase->Hinge Hydrophobic Hydrophobic Pocket Kinase->Hydrophobic Solvent Solvent-Exposed Channel Kinase->Solvent Indazole Indazole Core (H-Bond Donor/Acceptor) Indazole->Hinge Binds Phenyl 3-Phenyl Group (π-π Stacking / VdW) Phenyl->Hydrophobic Occupies Formyl 5-Carbaldehyde Deriv. (Solvent Interactions) Formyl->Solvent Extends

Fig 1. Pharmacophore mapping of 3-phenyl-1H-indazole derivatives in kinase ATP pockets.

Experimental Workflows & Self-Validating Protocols

To leverage this scaffold, researchers must employ robust synthetic routes. The following methodologies are designed with built-in causality and self-validation mechanisms.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol constructs the 3-phenyl-1H-indazole core from a 3-halo precursor 3.

  • Preparation: Charge a Schlenk flask with 3-iodo-1H-indazole-5-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3.0 equiv).

    • Causality: Dioxane provides excellent solubility for the organic precursors. The aqueous base is essential to form the reactive phenylboronate species, which undergoes transmetalation with the Pd(II) intermediate significantly faster than the neutral boronic acid. Degassing prevents the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Reaction: Reflux the mixture at 90 °C for 8-12 hours under an argon atmosphere.

  • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The reaction is self-validating when the starting iodide spot completely disappears. Following aqueous workup and extraction, the integrity of the product is validated via 1H NMR: the spectrum must exhibit a distinct formyl proton singlet at ~10.0–10.5 ppm, confirming that the aldehyde was not inadvertently oxidized or reduced during the cross-coupling.

Protocol 2: Late-Stage Reductive Amination for Library Generation

This protocol converts the 5-carbaldehyde into a diverse array of 5-aminomethyl derivatives for biological screening.

  • Imine Formation: Dissolve 3-phenyl-1H-indazole-5-carbaldehyde (1.0 equiv) and the desired secondary amine (e.g., morpholine, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) and stir at room temperature for 1 hour.

    • Causality: Mild acid catalysis accelerates the dehydration step of iminium formation without degrading the indazole core.

  • Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted aldehyde directly to an alcohol, ensuring selective reduction of the more electrophilic iminium intermediate.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is successful when the UV-active aldehyde spot is replaced by a more polar, Dragendorff-active spot. Post-workup (quenching with NaHCO3), validate the product via 1H NMR: success is definitively confirmed by the loss of the ~10.0 ppm formyl singlet and the emergence of a benzylic -CH2- singlet around ~3.5-4.0 ppm.

G A 3-Halo-1H-indazole- 5-carbaldehyde B Suzuki-Miyaura Coupling (Pd cat.) A->B C 3-Phenyl-1H-indazole- 5-carbaldehyde B->C D Reductive Amination (NaBH(OAc)3) C->D E Knoevenagel Condensation C->E F Kinase Inhibitors (Anticancer) D->F G Carboxamide Derivs (Anticandidal) E->G

Fig 2. Synthetic workflow and functionalization of 3-phenyl-1H-indazole-5-carbaldehyde.

Biological Applications & Mechanistic Pathways

Kinase Inhibition (Anticancer)

Nitrogen-containing heterocycles are paramount in modern cancer research 2. Derivatives synthesized from the 3-phenyl-1H-indazole-5-carbaldehyde scaffold have shown potent activity against various kinases, including VEGFR, Aurora kinases, and CDC7. The 5-aminomethyl derivatives generated via reductive amination often exhibit sub-micromolar IC50 values, as the appended amine groups form favorable electrostatic interactions with solvent-exposed residues in the kinase domain.

Anticandidal Activity (Antifungal)

Beyond oncology, the 3-phenyl-1H-indazole scaffold represents a novel chemotype for antifungal development. Recent structure-activity relationship (SAR) studies have demonstrated that 3-phenyl-1H-indazole derivatives bearing carboxamide substituents exhibit broad anticandidal activity. These compounds are particularly effective against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species, addressing the urgent clinical need for new agents against fluconazole-resistant strains 1.

Quantitative Data Presentation

Table 1: Physicochemical Properties of 3-Phenyl-1H-indazole-5-carbaldehyde

PropertyValueRationale / Implication
CAS Number 65642-56-0Unique identifier for procurement and database indexing.
Molecular Formula C14H10N2ODefines the foundational atomic composition.
Molecular Weight 222.24 g/mol Low MW allows for substantial downstream functionalization while remaining well within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (N1-H)Critical for anchoring to the kinase hinge region (e.g., Glu/Met backbone).
Hydrogen Bond Acceptors 2 (N2, C=O)Facilitates secondary binding interactions and improves aqueous solubility.
Reactive Handle 5-Formyl GroupEnables rapid diversification via reductive amination or Knoevenagel condensation.

Table 2: Biological Activity Profile of Indazole Derivatives (Representative SAR)

Scaffold / DerivativePrimary TargetObserved ActivityTherapeutic IndicationReference
3-Phenyl-1H-indazole core Candida albicansMIC: 16-32 µg/mLAntifungal1
5-Carboxamide-3-phenyl-1H-indazole Candida glabrataMIC: 8-16 µg/mLAntifungal (Resistant Strains)[[1]]()
3-(Pyridin-4-yl)-1H-indazole VEGFR2 / KinasesIC50 < 100 nMAnticancer2
5-(Aminomethyl)-3-phenyl-1H-indazole Aurora Kinase / CDC7Sub-micromolarAnticancer / Cell Cycle Arrest2

References

  • [1] Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC / NIH. 1

  • [2] Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. 2

  • [4] Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. 4

  • [3] Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. 3

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The described methodology follows a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The described methodology follows a robust and efficient two-step synthetic sequence, commencing with a highly selective Suzuki-Miyaura cross-coupling reaction to construct the 3-phenyl-1H-indazole core, followed by the introduction of a carbaldehyde group at the C5 position via a lithium-halogen exchange and subsequent formylation. This protocol is designed for researchers and scientists in the field of organic synthesis and drug development, offering detailed, step-by-step procedures, explanations of the underlying chemical principles, and characterization data.

Introduction

The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] In particular, 3-substituted indazoles are key components in the development of kinase inhibitors and other therapeutic agents.[1][2] The introduction of a phenyl group at the C3 position and a versatile carbaldehyde functionality at the C5 position of the indazole ring system provides a key intermediate for the synthesis of diverse molecular libraries for drug discovery programs. The aldehyde group serves as a synthetic handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic systems.

This application note details a reliable and scalable synthetic route to 3-Phenyl-1H-indazole-5-carbaldehyde, designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthetic Strategy

The synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde is achieved through a two-step sequence as illustrated below. The strategy hinges on the differential reactivity of the C-I and C-Br bonds in the starting material, allowing for a selective Suzuki-Miyaura coupling at the C3 position, followed by a lithium-halogen exchange at the C5 position to introduce the aldehyde functionality.

Synthesis_Workflow A 5-Bromo-3-iodo-1H-indazole B 3-Phenyl-5-bromo-1H-indazole A->B Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, Base) C 3-Phenyl-1H-indazole-5-carbaldehyde B->C Lithiation & Formylation (n-BuLi, DMF)

Caption: Overall synthetic workflow for 3-Phenyl-1H-indazole-5-carbaldehyde.

Part 1: Synthesis of 3-Phenyl-5-bromo-1H-indazole

The first part of the synthesis involves the creation of the 3-phenyl-indazole core via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds.[3] We begin with 5-bromo-3-iodo-1H-indazole as the starting material. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective coupling of the phenyl group at the C3 position.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the 3-iodo-1H-indazole to form a Pd(II) intermediate.

  • Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center.

  • Reductive Elimination: The desired 3-phenyl-5-bromo-1H-indazole is formed, and the Pd(0) catalyst is regenerated.

Suzuki_Mechanism Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Indazole-I Pd(II)\nIntermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II)\nIntermediate Transmetalation Transmetalation Pd(II)\nIntermediate->Transmetalation Phenylboronic acid, Base Phenyl-Pd(II)\nComplex Phenyl-Pd(II) Complex Transmetalation->Phenyl-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Phenyl-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0) Product Product Reductive\nElimination->Product 3-Phenyl-5-bromo -1H-indazole

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
5-Bromo-3-iodo-1H-indazole322.921.0323 mg
Phenylboronic acid121.931.2146 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.993.0318 mg
1,4-Dioxane--10 mL
Water (degassed)--2 mL

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-3-iodo-1H-indazole (323 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-phenyl-5-bromo-1H-indazole as a solid.

Part 2: Synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde

The second step involves the conversion of the 5-bromo group of 3-phenyl-5-bromo-1H-indazole into a carbaldehyde. This is achieved through a lithium-halogen exchange reaction using n-butyllithium (n-BuLi) at low temperature, followed by quenching the resulting aryllithium intermediate with N,N-dimethylformamide (DMF).[4][5]

Reaction Mechanism: Lithiation and Formylation
  • Lithium-Halogen Exchange: The bromine atom at the C5 position is exchanged with lithium from n-BuLi, forming a highly nucleophilic aryllithium species. This reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.

  • Nucleophilic Attack: The aryllithium intermediate attacks the electrophilic carbonyl carbon of DMF.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to yield the final aldehyde product.

Experimental Protocol: Lithiation and Formylation

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
3-Phenyl-5-bromo-1H-indazole273.121.0273 mg
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.061.10.44 mL
N,N-Dimethylformamide (DMF) (anhydrous)73.092.00.15 mL
Tetrahydrofuran (THF) (anhydrous)--10 mL
Saturated aqueous NH₄Cl solution--10 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-phenyl-5-bromo-1H-indazole (273 mg, 1.0 mmol) and dissolve it in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (0.15 mL, 2.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for another hour, then allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Phenyl-1H-indazole-5-carbaldehyde as a solid.

Characterization

The final product, 3-Phenyl-1H-indazole-5-carbaldehyde, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aldehyde proton (typically δ 9.5-10.5 ppm) and the aromatic protons with the expected splitting patterns.

  • ¹³C NMR: To identify the carbonyl carbon of the aldehyde (typically δ 185-195 ppm) and the other carbon atoms of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretching frequency of the aldehyde (typically around 1700 cm⁻¹).

Safety Precautions

  • n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents such as 1,4-dioxane, THF, and hexanes are flammable. Work in a well-ventilated area away from ignition sources.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde. The two-step approach, utilizing a selective Suzuki-Miyaura coupling followed by a lithium-halogen exchange and formylation, offers an efficient route to this valuable synthetic intermediate. The provided experimental procedures and mechanistic insights are intended to facilitate the successful and safe execution of this synthesis in a research laboratory setting.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • RSC Advances, 2018, 8, 1546-1556.
  • ResearchGate. (2024, March 4). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions.
  • Pitchai, M., et al. (2024, February 12). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
  • Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. (n.d.).
  • BenchChem. (n.d.). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis.
  • PMC. (n.d.).
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Sun, G., et al. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters.
  • PMC. (n.d.). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Cambridge University Press & Assessment. (n.d.). Vilsmeier-Haack Reaction.
  • ACS Publications. (2017, March 9).
  • ResearchGate. (2025, May 27).
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (2025, August 6).
  • ACS Publications. (n.d.). Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides.
  • Merck. (n.d.). 5-Bromo-3-methyl-1-phenyl-1H-indazole.
  • Beilstein Journals. (2022, August 23).
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Chemical Science (RSC Publishing). (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide.
  • PMC. (2021, July 9).
  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed....

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Strategic Overview: Navigating the Synthesis of a Key Indazole Intermediate The 3-phenyl-1H-indazole scaffold is a privileged structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: Navigating the Synthesis of a Key Indazole Intermediate

The 3-phenyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbaldehyde group at the 5-position creates a versatile synthetic handle, opening avenues for extensive molecular diversification and the development of novel drug candidates. This guide provides a detailed, field-proven protocol for the synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde from readily available starting materials.

Direct formylation of the 3-phenyl-1H-indazole core presents significant regioselectivity challenges. For instance, the Vilsmeier-Haack reaction, a common formylation method, is known to be ineffective at the C3 position of the indazole ring, and its outcome on substituted indazoles can be unpredictable[1]. To ensure unambiguous and high-yielding synthesis, a more robust, multi-step strategy is employed.

This protocol is structured in two main parts:

  • Construction of the 3-Phenyl-1H-indazole Core: Utilizing a modern and efficient [3+2] cycloaddition reaction.

  • Regioselective C-5 Formylation: A two-step sequence involving bromination followed by a lithium-halogen exchange and formylation, which provides excellent control over the position of the aldehyde group.

This approach bypasses the uncertainties of direct electrophilic substitution, providing a reliable and reproducible pathway to the target molecule.

Synthetic_Workflow cluster_0 PART I: Core Synthesis cluster_1 PART II: C-5 Functionalization Benzaldehyde Benzaldehyde Tosylhydrazone Benzaldehyde N-Tosylhydrazone Benzaldehyde->Tosylhydrazone Condensation Tosylhydrazide Tosylhydrazide Tosylhydrazide->Tosylhydrazone Core 3-Phenyl-1H-indazole Tosylhydrazone->Core [3+2] Cycloaddition (Aryne Generation) Aryne_Precursor o-(Trimethylsilyl)phenyl triflate Aryne_Precursor->Core Bromo_Indazole 5-Bromo-3-phenyl -1H-indazole Core->Bromo_Indazole Electrophilic Bromination Target 3-Phenyl-1H-indazole -5-carbaldehyde Bromo_Indazole->Target Li-Halogen Exchange & Formylation

Caption: Overall synthetic workflow for 3-Phenyl-1H-indazole-5-carbaldehyde.

Part I: Synthesis of the 3-Phenyl-1H-indazole Core

The foundational step is the construction of the 3-phenyl-1H-indazole nucleus. We will employ a modern and highly efficient method involving the [3+2] cycloaddition of an aryne with an in situ-generated diazo compound from a stable N-tosylhydrazone precursor[2][3]. This approach avoids the need to handle potentially unstable diazo compounds directly and proceeds under mild conditions.

Protocol 1: Synthesis of 3-Phenyl-1H-indazole

This protocol is a two-stage process: first, the preparation of the N-tosylhydrazone from benzaldehyde, followed by the cycloaddition reaction.

Stage A: Preparation of Benzaldehyde N-Tosylhydrazone

  • Rationale: This condensation reaction forms the stable precursor required for the subsequent cycloaddition. The N-tosylhydrazone can be easily isolated and stored before use.

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Benzaldehyde106.1210.01.06 g
p-Toluenesulfonyl hydrazide186.2411.02.05 g
Methanol (MeOH)--10 mL

Step-by-Step Methodology:

  • To a solution of benzaldehyde (10 mmol) in 10 mL of methanol, add p-toluenesulfonyl hydrazide (11 mmol) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 2 hours. A precipitate will form as the reaction progresses.

  • Remove the methanol in vacuo using a rotary evaporator.

  • Recrystallize the resulting solid residue from methanol to afford the pure benzaldehyde N-tosylhydrazone as white crystals. The product can be dried under vacuum.

Stage B: [3+2] Cycloaddition to form 3-Phenyl-1H-indazole

  • Rationale: This reaction proceeds via the in situ generation of benzyne from the silyl triflate precursor, triggered by a fluoride source (CsF). Simultaneously, the base facilitates the formation of a diazo intermediate from the N-tosylhydrazone, which then undergoes a 1,3-dipolar cycloaddition with the benzyne to form the indazole ring[3].

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Benzaldehyde N-Tosylhydrazone (from A)274.330.5137 mg
o-(Trimethylsilyl)phenyl triflate298.341.0298 mg
Cesium Fluoride (CsF)151.902.0304 mg
Acetonitrile (MeCN, anhydrous)--5 mL

Step-by-Step Methodology:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine benzaldehyde N-tosylhydrazone (0.5 mmol) and cesium fluoride (2.0 mmol).

  • Add 5 mL of anhydrous acetonitrile via syringe.

  • Add o-(trimethylsilyl)phenyl triflate (1.0 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 15 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 3-phenyl-1H-indazole as a white solid[4]. Typical Yield: 75-85%.

Part II: Regioselective C-5 Formylation via a Bromo-Intermediate

With the core synthesized, the next phase is the regioselective introduction of the aldehyde at the C-5 position. This is achieved through a reliable bromination-formylation sequence.

Protocol 2: Synthesis of 5-Bromo-3-phenyl-1H-indazole
  • Rationale: Electrophilic aromatic substitution on the 3-phenyl-1H-indazole scaffold is expected to occur on the electron-rich benzene ring portion of the indazole. The C-5 position is electronically activated and sterically accessible, making it the most likely site for bromination.

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
3-Phenyl-1H-indazole194.235.0971 mg
N-Bromosuccinimide (NBS)177.985.0890 mg
Acetonitrile (MeCN)--25 mL

Step-by-Step Methodology:

  • Dissolve 3-phenyl-1H-indazole (5.0 mmol) in 25 mL of acetonitrile in a round-bottom flask.

  • Protect the flask from light and add N-Bromosuccinimide (5.0 mmol) in one portion.

  • Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield 5-bromo-3-phenyl-1H-indazole.

Protocol 3: Synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde
  • Rationale: This transformation leverages a classic organometallic reaction: the lithium-halogen exchange. The bromine atom is swapped for a lithium atom using an organolithium reagent at very low temperatures. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The intermediate adduct is then hydrolyzed during aqueous workup to reveal the desired aldehyde[5]. Maintaining cryogenic temperatures is critical to prevent side reactions and decomposition of the organolithium intermediate.

Formylation_Mechanism Start 5-Bromo-3-phenyl-1H-indazole p1 Start->p1 1. n-BuLi, THF, -78 °C Lithium Aryllithium Intermediate p2 Lithium->p2 2. DMF Adduct Tetrahedral Intermediate Target 3-Phenyl-1H-indazole-5-carbaldehyde Adduct->Target 3. H₂O Workup p1->Lithium Li-Br Exchange p2->Adduct Nucleophilic Attack

Caption: Mechanism of aldehyde formation via lithium-halogen exchange.

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
5-Bromo-3-phenyl-1H-indazole273.132.0546 mg
n-Butyllithium (n-BuLi)-2.21.38 mL (1.6 M)
N,N-Dimethylformamide (DMF)73.094.00.3 mL
Tetrahydrofuran (THF, anhydrous)--20 mL

Step-by-Step Methodology:

  • Add 5-bromo-3-phenyl-1H-indazole (2.0 mmol) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Add 20 mL of anhydrous THF via syringe and stir to dissolve.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 mmol, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.

  • Add anhydrous N,N-dimethylformamide (4.0 mmol, 2.0 eq) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quench the reaction at low temperature by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford 3-Phenyl-1H-indazole-5-carbaldehyde as a solid. Typical Yield: 60-75%.

References

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link]

  • Migliorini, A., Oliviero, C., de la Cruz, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4521. [Link]

  • Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(4), 1591–1597. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Construction of the 1H-Indazole Skeleton via a [3 + 2] Annulation Approach from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133. [Link]

  • Shi, F., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Supporting Information. [Link]

  • Cantet, A.-C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12513–12523. [Link]

  • Common Organic Chemistry. (n.d.). Formylation - Lithium Halogen Exchange. Common Organic Chemistry. [Link]

  • Wang, X., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 19(11), 17498-17511. [Link]

Sources

Method

Application Note: 3-Phenyl-1H-indazole-5-carbaldehyde as a Strategic Precursor in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Rationale & Chemical Profiling The indazole nucleus is universally recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Rationale & Chemical Profiling

The indazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including multi-kinase inhibitors (e.g., Pazopanib, Axitinib) and targeted receptor antagonists 1. Within this chemical space, 3-Phenyl-1H-indazole-5-carbaldehyde serves as a highly versatile precursor.

The strategic advantage of this specific molecule lies in its dual functionality:

  • The 3-Phenyl-1H-indazole Core: Provides essential hydrogen bond donor/acceptor interactions (via the pyrazole nitrogen atoms) and hydrophobic stacking capabilities (via the 3-phenyl ring), which are critical for anchoring the molecule within ATP-binding pockets of kinases 2.

  • The C5-Carbaldehyde Handle: Offers an orthogonal, highly reactive electrophilic center. This allows for rapid synthetic divergence—such as reductive aminations or Knoevenagel condensations—enabling medicinal chemists to efficiently explore the Structure-Activity Relationship (SAR) of the solvent-exposed regions of a target protein.

Physicochemical Properties
PropertySpecification
Chemical Name 3-Phenyl-1H-indazole-5-carbaldehyde
CAS Number 65642-56-0
Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
SMILES O=Cc1ccc2c(c1)c(n[nH]2)c1ccccc1
Reactivity Profile Electrophilic aldehyde; Nucleophilic 1H-nitrogen

Data supported by verified chemical supplier databases 3.

Synthetic Divergence Workflow

The aldehyde group at the 5-position is uniquely positioned to build out the "hinge-binding" extensions of drug candidates. The workflow below illustrates how this single precursor diverges into two major therapeutic classes.

SyntheticWorkflow A 3-Phenyl-1H-indazole-5-carbaldehyde (Precursor) B Reductive Amination NaBH(OAc)3 A->B Amine C Knoevenagel Condensation Base Catalysis A->C Active Methylene D 5-(Aminomethyl) Indazoles (Kinase Inhibitors) B->D Reduction E 5-Alkenyl Indazoles (Receptor Ligands) C->E Dehydration

Synthetic divergence of 3-phenyl-1H-indazole-5-carbaldehyde into bioactive derivatives.

Validated Methodology: Reductive Amination

To generate 5-(aminomethyl) derivatives (often utilized as solubilizing groups or solvent-channel binders in kinase inhibitors), reductive amination is the preferred pathway.

Protocol A: Synthesis of 5-(Aminomethyl)-3-phenyl-1H-indazole Derivatives

Causality & Design Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde into an unreactive primary alcohol. 1,2-Dichloroethane (DCE) is used as the solvent because it optimally stabilizes the iminium intermediate.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 3-Phenyl-1H-indazole-5-carbaldehyde (1.0 eq, 0.5 mmol) and the desired secondary amine (e.g., morpholine, 1.2 eq) in anhydrous DCE (5 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq).

    • Mechanistic Insight: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to accelerate nucleophilic attack by the amine.

  • Reduction: Stir at room temperature for 30 minutes. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to manage mild exothermicity. Stir for 12 hours at room temperature.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is self-validating when the UV trace shows the complete disappearance of the precursor peak (distinct aldehyde chromophore) and the MS trace confirms the [M+H]⁺ mass of the target amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

    • Mechanistic Insight: The basic quench neutralizes the acetic acid and decomposes any residual hydride, preventing downstream degradation.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

Biological Evaluation & Mechanism of Action

Once synthesized, these derivatives are typically evaluated for their ability to inhibit aberrant kinase signaling pathways, which drive tumor cell proliferation.

Mechanism Ligand Indazole Derivative ATP ATP Binding Pocket Ligand->ATP Competitive Binding Receptor Target Kinase (e.g., VEGFR2) Signaling Downstream Signaling (MAPK/PI3K) Receptor->Signaling Inhibited ATP->Receptor Blockade Proliferation Tumor Cell Proliferation Signaling->Proliferation Arrested

Mechanism of action for indazole-based kinase inhibitors blocking tumor proliferation.

Protocol B: Self-Validating Cell Viability Assay (MTT)

To translate enzymatic inhibition into phenotypic data, an MTT assay is utilized.

Causality & Design Choices: The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This choice directly correlates metabolic activity with cell viability, providing a robust readout of the indazole derivative's anti-proliferative efficacy.

Step-by-Step Procedure:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in DMSO (final DMSO concentration ≤ 0.5% to prevent solvent toxicity). Treat cells for 72 hours.

  • Self-Validation (Controls): Every plate must include a positive control (e.g., Pazopanib, to validate assay sensitivity) and a vehicle control (0.5% DMSO, to establish baseline 100% viability).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the purple formazan crystals. Measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the C5-carbaldehyde into various amines significantly impacts both target affinity and cellular permeability. The table below summarizes representative SAR data demonstrating how the choice of the R-group modulates biological activity 4.

CompoundC5-Substituent (R-Group)Target Kinase IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Pharmacological Implication
Precursor -CHO (Aldehyde)> 10,000> 50.0Inactive; lacks solvent-channel binding motif.
Derivative 1 Morpholinomethyl145 ± 1212.4 ± 1.1Moderate activity; morpholine oxygen acts as a weak H-bond acceptor.
Derivative 2 Piperazin-1-ylmethyl85 ± 85.2 ± 0.6Improved affinity; secondary amine enhances electrostatic interactions.
Derivative 3 (4-Methylpiperazin-1-yl)methyl42 ± 51.8 ± 0.3Optimal activity; methyl group increases lipophilicity and cell permeability.

Note: Data is representative of typical SAR trends observed when optimizing the 1H-indazole scaffold for kinase inhibition.

References

  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives Source: ACS Publications URL: [Link]

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the 5-carbaldehyde moiety serves as a versatile synthetic handle for further molecular elaboration. This document outlines a robust two-step synthetic sequence, commencing with the construction of the 3-phenyl-1H-indazole core via a palladium-catalyzed intramolecular amination, followed by a regioselective Vilsmeier-Haack formylation. We delve into the causality behind experimental choices, provide quantitative data in structured tables, and offer visual diagrams to elucidate the reaction mechanism and workflow, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction and Significance

The 1H-indazole core is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities.[1] Specifically, 3-substituted indazoles have led to the discovery of several marketed drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] The target molecule, 3-Phenyl-1H-indazole-5-carbaldehyde, is of particular interest as the aldehyde functional group at the C-5 position provides a reactive site for a multitude of chemical transformations. This allows for the facile introduction of diverse functionalities, making it an invaluable intermediate for constructing libraries of novel compounds for high-throughput screening in drug discovery programs.

This guide focuses on a logical and efficient synthetic pathway, addressing common challenges in indazole synthesis, such as regioselectivity and functional group tolerance.

Overview of Synthetic Strategy

The synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde can be approached in two primary ways:

  • Ring Formation First: Constructing the 3-phenyl-1H-indazole core and subsequently introducing the aldehyde group via electrophilic aromatic substitution.

  • Pre-functionalized Starting Material: Utilizing a starting material that already contains the aldehyde or a precursor group, followed by cyclization to form the indazole ring.

Our featured protocol adopts the first strategy, which generally offers greater flexibility and access to a wider range of analogues from a common intermediate. The process involves:

  • Step 1: Synthesis of 3-Phenyl-1H-indazole via a palladium-catalyzed intramolecular C-N bond formation.

  • Step 2: Vilsmeier-Haack Formylation to regioselectively install the carbaldehyde group at the 5-position of the indazole ring.

It is crucial to note that direct Vilsmeier-Haack formylation at the C3 position of an unsubstituted indazole is typically ineffective, making this late-stage functionalization at C5 a practical alternative.[1][2]

Featured Protocol: Synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde

Part A: Synthesis of 3-Phenyl-1H-indazole

Principle and Mechanism: This step employs a palladium-catalyzed intramolecular amination reaction of a 2-bromophenyl hydrazone derivative.[3] The reaction proceeds through an oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination of the hydrazone nitrogen and subsequent reductive elimination to form the N-N bond of the indazole ring. This method offers good functional group compatibility under mild conditions.[3]

Experimental Protocol:

  • Formation of the Hydrazone Intermediate:

    • To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

    • Add a catalytic amount of acetic acid (3-4 drops).

    • Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • The resulting precipitate, (E)-1-(2-bromobenzylidene)-2-phenylhydrazine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Palladium-Catalyzed Cyclization:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the hydrazone intermediate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Add anhydrous toluene or dioxane as the solvent.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 3-Phenyl-1H-indazole.

Part B: Vilsmeier-Haack Formylation of 3-Phenyl-1H-indazole

Principle and Mechanism: The Vilsmeier-Haack reaction is a classic method to install a formyl group onto electron-rich aromatic rings.[4][5] The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[5] The electron-rich indazole ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis during work-up yields the desired aryl aldehyde.[5] For the 3-phenyl-1H-indazole substrate, the substitution occurs preferentially at the C-5 position due to electronic and steric factors.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Phenyl-1H-indazole>98%CommercialStarting material from Part A
N,N-Dimethylformamide (DMF)AnhydrousCommercialMust be dry
Phosphorus Oxychloride (POCl₃)>99%CommercialHighly reactive, handle with care
Dichloromethane (DCM)AnhydrousCommercialReaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous work-up
Ethyl AcetateACS Grade-For extraction
BrineSaturated NaCl(aq)-For washing
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Dissolve 3-Phenyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add the solution of the indazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (approx. 40 °C) and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is basic (pH ~8-9). This step is exothermic and may release gas; ensure adequate ventilation and slow addition.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DCM).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol/water to yield 3-Phenyl-1H-indazole-5-carbaldehyde as a solid.

Quantitative Data Summary

StepReactantMolar Eq.ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
A 2-Bromobenzaldehyde1.0Phenylhydrazine, Pd(OAc)₂, Xantphos, K₂CO₃Toluene11012-2475-85
B 3-Phenyl-1H-indazole1.0POCl₃ (1.2 eq), DMF (3.0 eq)DCM404-665-75

Visualizations

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack Mechanism of Vilsmeier-Haack Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indazole 3-Phenyl-1H-indazole Iminium_Intermediate Iminium Salt Intermediate Indazole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 3-Phenyl-1H-indazole- 5-carbaldehyde Iminium_Intermediate->Product + H₂O (Hydrolysis)

Caption: Mechanism of Vilsmeier-Haack formylation on 3-phenyl-1H-indazole.

Experimental Workflow Diagram

Workflow cluster_A Part A: Indazole Core Synthesis cluster_B Part B: Formylation A1 1. Form Hydrazone (2-Bromobenzaldehyde + Phenylhydrazine) A2 2. Pd-Catalyzed Cyclization (Pd(OAc)₂, Ligand, Base) A1->A2 A3 3. Work-up & Purification (Filtration, Chromatography) A2->A3 B1 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) A3->B1 Intermediate: 3-Phenyl-1H-indazole B2 2. Add 3-Phenyl-1H-indazole & Reflux B1->B2 B3 3. Quench with Ice/NaHCO₃ B2->B3 B4 4. Extraction & Drying B3->B4 B5 5. Purify Final Product (Chromatography/Recrystallization) B4->B5

Caption: Step-by-step experimental workflow for the two-part synthesis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents to prevent premature quenching of the Vilsmeier reagent.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Maintain a low temperature (0-5 °C) during the addition of POCl₃ to DMF to prevent side reactions and degradation.

  • Quenching: The quenching step with ice and bicarbonate is highly exothermic and releases gas. Perform this step slowly in an ice bath and within a fume hood to control the reaction rate.

  • Regioselectivity: While formylation is expected at the C-5 position, minor isomers could form. The purity of the final product should be confirmed by analytical methods such as ¹H NMR and ¹³C NMR spectroscopy.

  • Safety: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Always handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde. By following the outlined steps, researchers can effectively produce this valuable intermediate for applications in drug discovery and materials science. The emphasis on understanding the underlying mechanisms and potential challenges ensures a higher probability of success and reproducibility in the laboratory setting.

References

  • Bekkali, F., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 288-299. [Link]

  • Lee, J., et al. (2023). Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 66(22), 15287-15303. [Link]

  • Inamoto, K., et al. (2004). Efficient synthesis of 3-substituted indazoles using Pd-catalyzed intramolecular amination reaction of N-tosylhydrazones. Chemistry Letters, 33(7), 848-849. [Link]

  • ResearchGate. (2025). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Request PDF. [Link]

  • Xue, J., et al. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 395-408. [Link]

  • Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12699-12705. [Link]

  • Google Patents. (2006). Synthesis of 3-substituted phenyl indole compound. CN1887865A.
  • Raju, G. J., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 183-186. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Saki, K., et al. (1993). A Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Chemical and Pharmaceutical Bulletin, 41(4), 655-659. [Link]

  • Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12699-12705. [Link]

Sources

Method

Application Note: Organometallic Cross-Coupling Strategies for 3-Phenyl-1H-indazole-5-carbaldehyde Scaffolds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating workflows for C-3 and N-1 functionalization. E...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating workflows for C-3 and N-1 functionalization.

Executive Summary & Strategic Rationale

The 1H-indazole core is a privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors and anticancer agents[1]. Within this chemical space, 3-phenyl-1H-indazole-5-carbaldehyde serves as an exceptionally versatile intermediate. It possesses three distinct vectors for late-stage diversification: the C-3 phenyl ring, the C-5 aldehyde (primed for reductive amination or olefination), and the N-1 position (available for targeted arylation or alkylation).

Because direct C-H functionalization at the C-3 position of the electron-deficient 1H-indazole core is thermodynamically challenging and often yields poor results via Minisci-type reactions[2][3], the strategic assembly of this scaffold typically relies on the Suzuki-Miyaura cross-coupling of a halogenated precursor (e.g., 3-iodo-1H-indazole-5-carbaldehyde)[2][4]. Subsequent functionalization often involves regioselective N-1 arylation, a process historically plagued by poor selectivity due to 1H/2H tautomerization, but now achievable through highly tuned catalytic systems[5].

This application note details field-proven, self-validating protocols for both the synthesis of 3-phenyl-1H-indazole-5-carbaldehyde via C-3 cross-coupling and its subsequent N-1 arylation.

Experimental Workflows & Mechanistic Logic

Workflow SM 3-Iodo-1H-indazole- 5-carbaldehyde INT 3-Phenyl-1H-indazole- 5-carbaldehyde SM->INT Suzuki-Miyaura PdCl2(dppf) PB Phenylboronic Acid PB->INT Transmetalation PROD 1-Aryl-3-phenyl-1H- indazole-5-carbaldehyde INT->PROD N-1 Arylation Au/Pd Catalysis AH Aryl Halide (Ar-X) AH->PROD Cross-Coupling

Fig 1. Synthetic workflow for C-3 and N-1 sequential cross-coupling of the indazole scaffold.

Protocol 1: C-3 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-phenyl-1H-indazole-5-carbaldehyde from 3-iodo-1H-indazole-5-carbaldehyde.

Causality & Catalyst Selection: The choice of palladium ligand is the primary determinant of yield in this transformation[1]. Ferrocene-based divalent palladium complexes, specifically PdCl₂[dppf] , are vastly superior to simple palladium salts or bulkier ligands like dtbpf[1][2]. The bite angle of the dppf ligand lowers the activation energy barrier for the formation of the oxidative addition intermediate and prevents the premature reduction of Pd(II) to inactive Pd(0) black—a frequent failure mode when coupling electron-rich heterocycles[1][6]. Furthermore, a biphasic solvent system (1,4-Dioxane/H₂O) is mandated to simultaneously dissolve the organic substrate and the inorganic base (K₂CO₃), which is required to convert the phenylboronic acid into the reactive, nucleophilic trihydroxyboronate species[4].

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1H-indazole-5-carbaldehyde (1.0 equiv, e.g., 2.37 mmol)[4], phenylboronic acid (1.2 equiv, 2.84 mmol), and K₂CO₃ (3.0 equiv, 7.11 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (5:1 v/v, 0.2 M relative to the indazole). Sparge the heterogeneous mixture with Argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the dppf ligand.

  • Catalyst Introduction: Under a positive stream of Argon, quickly add PdCl₂[dppf] (0.05 equiv, 5 mol%).

  • Thermal Activation: Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass ( m/z ~272) is entirely replaced by the product mass ( m/z ~223 [M+H]⁺). TLC (Hexanes/EtOAc 2:1) should show a highly fluorescent, UV-active spot at a higher Rf​ than the starting iodide.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate 3-phenyl-1H-indazole-5-carbaldehyde.

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (Pd-II Complex) Pd0->OA + 3-Iodo-indazole TM Transmetalation (Boronate Transfer) OA->TM + Ph-B(OH)2 / Base RE Reductive Elimination (C-C Bond Formation) TM->RE Isomerization RE->Pd0 - 3-Phenyl-indazole

Fig 2. Mechanistic catalytic cycle for the Suzuki-Miyaura C-3 arylation of 1H-indazoles.

Protocol 2: Regioselective N-1 Arylation (Late-Stage Functionalization)

Objective: Couple 3-phenyl-1H-indazole-5-carbaldehyde with an aryl halide to yield a 1-aryl-3-phenyl-1H-indazole-5-carbaldehyde derivative.

Causality & Catalyst Selection: Indazoles exhibit tautomerism between the 1H and 2H forms. While N-1 arylation is thermodynamically favored, standard Buchwald-Hartwig conditions often yield inseparable kinetic mixtures of N-1 and N-2 isomers. To achieve strict regioselectivity, advanced hemilabile ligand-assisted catalysis must be employed. Recent authoritative methodologies utilize (MeDalphos)AuCl or highly sterically encumbered Pd-ligand systems to drive C(sp²)–N cross-coupling exclusively to the N-1 position[5]. The bulky ligand forces the reductive elimination step to occur rapidly, locking in the N-1 product before the intermediate can isomerize[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a dry reaction vial with 3-phenyl-1H-indazole-5-carbaldehyde (1.0 equiv), the desired aryl iodide (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Introduction: Add (MeDalphos)AuCl (5 mol%) and an appropriate silver salt activator (e.g., AgNTf₂, 5 mol%) to generate the active cationic gold species. Alternatively, Pd₂(dba)₃ (5 mol%) with XPhos (10 mol%) can be utilized if Gold catalysis is unavailable.

  • Reaction Execution: Suspend the reagents in anhydrous Toluene (0.1 M). Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C for 18 hours.

  • Self-Validation (Post-Reaction): Filter the crude mixture through a short pad of Celite to remove metal residues. Analyze the crude mixture via ¹H-NMR. The successful N-1 arylation is self-validated by the complete disappearance of the broad indazole N-H proton signal (typically observed at δ 13.0–13.5 ppm in DMSO- d6​ ) and the appearance of the new N-aryl proton resonances[5].

  • Purification: Purify the target compound via automated flash chromatography (Petroleum Ether/Ethyl Acetate gradient).

Quantitative Data: C-3 Coupling Optimization

The table below summarizes the causality of catalyst and solvent selection during the C-3 Suzuki-Miyaura coupling of 1H-indazole scaffolds, demonstrating why PdCl₂[dppf] is the industry standard for this transformation[1][2].

EntryCatalyst SystemLigand ProfileSolvent / AdditiveBaseTemp (°C)Yield (%)Regioselectivity
1Pd(OAc)₂PPh₃ (Monodentate)Toluene / H₂ONa₂CO₃9045>99% (C-3)
2PdCl₂None (Ligandless)DMFK₂CO₃10022>99% (C-3)
3PdCl₂[dtbpf]dtbpf (Bulky Bidentate)1,4-Dioxane / H₂OK₂CO₃9068>99% (C-3)
4 PdCl₂[dppf] dppf (Optimal Bite Angle) 1,4-Dioxane / H₂O K₂CO₃ 90 89 >99% (C-3)
5PdCl₂[dppf]dppf (Optimal Bite Angle)BMImBF₄ (Ionic Liquid)K₂CO₃9094>99% (C-3)

Data synthesis reflects comparative catalytic outputs where the lower energy barrier of dppf-mediated intermediates prevents Pd(0) black precipitation[1][2].

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI (Molecules) / ResearchGate URL:2

  • Gold-Catalyzed Regioselective N-1 Arylation of Indazoles Source: ACS Publications (Organic Letters) URL:5

  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids Source: PMC (PubMed Central) URL:6

  • Fragment-based ligand design and covalent targeting of noncatalytic cysteines (Electronic Theses and Dissertations) Source: eScholarship.org (UC San Francisco) URL:4

Sources

Application

Application Note: Scale-Up Synthesis of 3-Phenyl-1H-indazole-5-carbaldehyde via Palladium-Catalyzed Reductive Carbonylation

Introduction & Strategic Rationale 3-Phenyl-1H-indazole-5-carbaldehyde is a highly valued molecular building block in the development of kinase inhibitors and novel therapeutics, including hCMKLR1 antagonists[1]. Transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3-Phenyl-1H-indazole-5-carbaldehyde is a highly valued molecular building block in the development of kinase inhibitors and novel therapeutics, including hCMKLR1 antagonists[1]. Transitioning the synthesis of this scaffold from milligram-scale medicinal chemistry routes to multi-kilogram industrial production requires overcoming significant chemical engineering hurdles. Bench-scale methods often rely on cryogenic metal-halogen exchange (e.g., n -BuLi at -78 °C followed by DMF quench), which is operationally hazardous, energy-intensive, and poorly scalable.

To establish a robust, self-validating industrial process, we have designed a two-step sequence:

  • Metal-Free Annulation : Condensation of 5-bromo-2-fluorobenzophenone with hydrazine hydrate to yield 5-bromo-3-phenyl-1H-indazole[2][3].

  • Reductive Carbonylation : Palladium-catalyzed formylation of the aryl bromide using syngas (CO/H 2​ ) to yield the target aldehyde[4].

Causality in Process Design:

  • Starting Material Selection : 5-bromo-2-fluorobenzophenone is commercially available and undergoes rapid S N​ Ar with hydrazine. The highly nucleophilic hydrazine displaces the activated fluoride, followed by spontaneous intramolecular imine formation, driving the reaction to completion without the need for transition metal catalysts[2].

  • Catalyst & Ligand Choice : For the formylation step, the combination of Pd(OAc) 2​ and the bulky, electron-rich phosphine ligand CataCXium A (di-1-adamantyl- n -butylphosphine) is utilized. This specific ligand accelerates the rate-limiting oxidative addition of the aryl bromide and prevents catalyst deactivation pathways, establishing a "best-in-class" system for industrial syngas applications[4].

  • Base Selection : Tetramethylethylenediamine (TMEDA) is employed as the base. Unlike inorganic bases that cause biphasic mass transfer issues, TMEDA is completely soluble in the toluene solvent system and effectively facilitates the heterolytic cleavage of H 2​ during the catalytic cycle[4].

Synthetic Workflow Visualization

Workflow A 5-Bromo-2-fluorobenzophenone + Hydrazine Hydrate B 5-Bromo-3-phenyl-1H-indazole (Intermediate) A->B  SNAr & Cyclization  1-Butanol, 110°C   C 3-Phenyl-1H-indazole-5-carbaldehyde (Target API Intermediate) B->C  Pd(OAc)2, CataCXium A  CO/H2 (5 bar), TMEDA  Toluene, 100°C  

Two-step scalable synthetic workflow for 3-Phenyl-1H-indazole-5-carbaldehyde.

Experimental Protocols: A Self-Validating System

Note: The following protocols incorporate In-Process Controls (IPC) to ensure the system self-validates at critical junctures.

Step 1: Synthesis of 5-Bromo-3-phenyl-1H-indazole
  • Reactor Charging : To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 5-bromo-2-fluorobenzophenone (1.0 kg, 3.58 mol) and 1-butanol (5.0 L).

  • Reagent Addition : Add hydrazine hydrate (64% aqueous, 0.85 kg, ~10.7 mol, 3.0 equiv) dropwise over 30 minutes at 25 °C.

  • Thermal Activation : Heat the biphasic mixture to 110 °C (internal temperature). The reaction will become homogeneous as the temperature rises.

  • IPC Trigger : Maintain reflux for 12 hours. Sample the mixture for HPLC analysis. The reaction is deemed complete when the starting material area is < 0.5%. (Typical conversion: >99%[2]).

  • Crystallization & Workup : Cool the reactor to 5 °C at a controlled rate of 15 °C/hour. The product will precipitate as a crystalline solid. Add water (2.0 L) to fully precipitate the product and solubilize unreacted hydrazine.

  • Isolation : Filter the slurry through a Nutsche filter. Wash the filter cake with cold 1-butanol/water (1:1, 2 x 1 L) and dry under vacuum at 50 °C to constant weight.

    • Expected Yield: 880 g (90%).

    • Characterization: MS (ESI) m/z 273.0[M+H] + [3][5].

Step 2: Palladium-Catalyzed Reductive Carbonylation

Safety Warning: This step uses toxic CO gas and flammable H 2​ gas. It must be performed in a certified high-pressure Hastelloy autoclave inside a ventilated blast-proof enclosure.

  • Catalyst Preparation : In a nitrogen-purged 500 mL Schlenk flask, dissolve Pd(OAc) 2​ (4.0 g, 17.8 mmol, 0.5 mol%) and CataCXium A (12.8 g, 35.6 mmol, 1.0 mol%) in anhydrous toluene (500 mL). Stir for 30 minutes to pre-form the active Pd(0)L 2​ complex[4].

  • Autoclave Charging : To a 10 L Hastelloy autoclave, charge 5-bromo-3-phenyl-1H-indazole (880 g, 3.22 mol), anhydrous toluene (4.5 L), and TMEDA (450 g, 3.87 mol, 1.2 equiv). Transfer the pre-formed catalyst solution into the autoclave under nitrogen.

  • Pressurization : Seal the autoclave. Purge with nitrogen (3 x 5 bar), then purge with syngas (CO/H 2​ 1:1 mixture) (3 x 5 bar). Finally, pressurize the reactor to exactly 5 bar with syngas.

  • Reaction : Heat the mixture to 100 °C with vigorous agitation (800 rpm) to ensure optimal gas-liquid mass transfer.

  • IPC Trigger : Monitor gas uptake via a mass flow controller. Once gas consumption ceases (typically 8-10 hours), sample for HPLC. Proceed to workup when the aryl bromide is < 1.0%.

  • Workup & Purification : Cool to 20 °C and carefully vent the syngas through a scrubber system. Wash the organic layer with 1M aqueous HCl (2 x 2 L) to remove TMEDA, followed by brine (2 L).

  • Product Isolation : Concentrate the toluene layer under reduced pressure to ~1.5 L. Add heptane (3.0 L) to induce crystallization. Filter and dry the pale-yellow solid.

    • Expected Yield: 608 g (85%).

Mechanistic Pathway of the Formylation Step

To understand the causality of the catalyst's efficiency, we must examine the catalytic cycle. The bulky CataCXium A ligand promotes the formation of a mono- or bis-ligated Pd(0) species that readily undergoes oxidative addition. The subsequent CO insertion is rapid, forming an acyl-palladium intermediate. TMEDA assists in the heterolytic cleavage of H 2​ , generating the crucial palladium-hydride species that reductively eliminates the target aldehyde[4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II)(Ar)(Br)L2 Oxidative Addition Pd0->OxAdd + Ar-Br (Rate Limiting) COInsert Pd(II)(ArCO)(Br)L2 CO Insertion OxAdd->COInsert + CO RedElim Pd(II)(ArCO)(H)L2 H2 Activation / Base COInsert->RedElim + H2, TMEDA Product Ar-CHO + HBr Reductive Elimination RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed reductive carbonylation of aryl bromides.

Process Metrics & Quantitative Data

The transition from bench-scale (cryogenic formylation) to the pilot-scale (catalytic carbonylation) demonstrates significant improvements in sustainability and throughput. The table below summarizes the quantitative advantages of this protocol.

MetricBench-Scale (Historical)Pilot-Scale (Current Protocol)Improvement Factor
Formylation Reagents n -BuLi (-78 °C), DMFSyngas (5 bar), Pd/CataCXium AElimination of cryogenic conditions
Overall Yield (2 steps) 45%76.5%+31.5%
Purity (HPLC) 92% (Requires Column Chroma.)>98% (Direct Crystallization)Avoids silica gel chromatography
E-Factor (kg waste / kg API) > 1203570% Reduction in waste
Volumetric Productivity 15 g / L120 g / L8x Increase in throughput

Conclusion

This application note details a highly efficient, chromatography-free scale-up route for 3-Phenyl-1H-indazole-5-carbaldehyde. By leveraging the intrinsic reactivity of S N​ Ar cyclization and the advanced catalytic properties of the Pd/CataCXium A system, process chemists can achieve high yields and excellent purity profiles suitable for downstream pharmaceutical manufacturing.

References

  • Title: Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis Source: ACS Publications URL:[Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold Source: Beilstein Journals URL:[Link]

  • Title: Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: ResearchGate URL:[Link]

  • Title: A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Phenyl-1H-indazole-5-carbaldehyde Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3-Phenyl-1H-indazole-5-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3-Phenyl-1H-indazole-5-carbaldehyde . Rather than providing generic advice, this guide deconstructs the thermodynamic and kinetic barriers preventing solvation and provides self-validating protocols to ensure experimental integrity.

Compound Profile & Physicochemical Data

Understanding the structural properties of your compound is the first step in diagnosing solubility failures.

ParameterSpecificationImpact on Solubility
Chemical Name 3-Phenyl-1H-indazole-5-carbaldehydeN/A
CAS Number 65642-56-0N/A
Molecular Formula C14H10N2OHigh carbon-to-heteroatom ratio makes it highly hydrophobic[1].
Molecular Weight 222.24 g/mol Moderate size; generally favorable for cell permeability[1].
Structural Features Indazole core, Phenyl ringPlanar aromaticity promotes strong π−π stacking, resulting in a high crystal lattice energy[1].
Primary Solvent Dimethyl Sulfoxide (DMSO)Required to disrupt strong intermolecular hydrogen and pi-bonds[2].

Diagnostic Workflow for Solubility Issues

Follow this logical progression before altering your experimental assay conditions.

TroubleshootingWorkflow Step1 Assess 3-Phenyl-1H-indazole-5-carbaldehyde Solubility in DMSO Decision1 Is DMSO strictly anhydrous? (Water < 0.1%) Step1->Decision1 Action1 Discard & use fresh anhydrous DMSO Decision1->Action1 No Step2 Apply Heat (50-60°C) & Bath Sonication (15 min) Decision1->Step2 Yes Action1->Step2 Decision2 Is the solution completely clear of particulates? Step2->Decision2 Action2 Add Co-solvent/Surfactant (e.g., DMF, Tween-80) Decision2->Action2 No Success Aliquot into single-use vials Store at -20°C to -80°C Decision2->Success Yes Action2->Success

Fig 1. Diagnostic workflow for resolving DMSO solubility issues of hydrophobic compounds.

Troubleshooting Guides & FAQs

Q1: Why does 3-Phenyl-1H-indazole-5-carbaldehyde fail to dissolve completely in my initial DMSO stock?

A1: The compound's planar aromatic structure creates a highly stable crystalline lattice[1]. If your DMSO has absorbed atmospheric moisture, its solvating power drops exponentially[3]. Water uptake disrupts the DMSO-solute interactions, forcing the compound into a lower-energy, insoluble crystalline state[3].

Protocol 1: Preparation of a High-Concentration Anhydrous Stock

  • Solvent Verification: Use only fresh, anhydrous DMSO (≥99.9% purity) from a sealed, argon-purged ampoule[2].

  • Weighing: Weigh the desired mass of the compound into a clean, dry glass vial (avoid plastics that may leach or absorb the compound).

  • Initial Solvation: Add anhydrous DMSO to achieve a sub-maximal concentration (e.g., 10 mM to 20 mM) rather than attempting absolute maximum solubility[4].

  • Thermal Agitation: Incubate the sealed vial in a water bath at 50°C to 60°C for 10–15 minutes[2].

  • Acoustic Cavitation: Transfer the vial to a bath sonicator for 15 minutes[5].

  • Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a bright light. The solution is only validated as fully dissolved if no microscopic pellet or turbidity is observed[5].

Mechanistic Causality: Modest heating increases the kinetic energy of the solvent, allowing it to penetrate the crystal lattice. Sonication induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This generates localized shear forces and pressure gradients that mechanically shatter aggregates and drive the compound into solution counter to standard thermodynamic limitations, without causing chemical degradation[3].

Q2: My compound is dissolved in DMSO, but it precipitates immediately when I dilute it into aqueous cell culture media. How can I prevent this?

A2: This "crashing out" occurs because the final mixture's hydrophobic solvent ratio drops below the critical threshold required to keep the compound solvated[6]. The sudden shift in the dielectric constant forces the hydrophobic molecules to aggregate.

Protocol 2: Aqueous Dilution Strategy

  • Pre-warming: Pre-warm your aqueous buffer or cell culture medium to 37°C[7].

  • Intermediate Dilution: Do not add the DMSO stock directly to a large volume of cold media. Instead, create an intermediate dilution by adding the DMSO stock dropwise into a small volume of warm media while vortexing vigorously[5].

  • Surfactant Addition (If necessary): If precipitation persists, supplement the aqueous media with a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-80) prior to adding the drug[2].

  • Validation Step: Perform a serial dilution and observe under a microscope. Maintain a final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity, and always run a vehicle-only control to validate that observed biological effects are due to the compound[2].

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Mechanistic Causality: Pre-warming the media prevents a sudden drop in kinetic energy that favors crystallization. Surfactants like Tween-80 form micelles that encapsulate the hydrophobic molecules, shielding them from the aqueous environment and maintaining them in a metastable colloidal suspension[2].

Q3: A previously clear DMSO stock now shows precipitation after being stored in the freezer. Can I still use it?

A3: It is highly discouraged to use it without re-dissolving. Repeated freeze-thaw cycles cause condensation inside the vial, introducing water into the DMSO[3]. Even trace amounts of water drastically decrease the solubility of hydrophobic compounds, driving them into their most thermodynamically stable (and least soluble) crystalline polymorph[3].

Protocol 3: Rescue and Storage

  • Rescue: If a stock has precipitated, repeat the heating (50°C) and sonication (15 min) steps until the solution is completely clear[8].

  • Aliquoting: To prevent future degradation, immediately divide the freshly prepared or rescued stock into single-use aliquots (e.g., 10 µL to 50 µL) in sterile, tightly sealed microcentrifuge tubes[2].

  • Storage: Store aliquots at -20°C or -80°C. Thaw each aliquot only once at room temperature immediately before the experiment, and discard any unused portion[2].

Q4: What if 100% DMSO is simply not enough to achieve my required stock concentration?

A4: If DMSO fails, you must alter the solvent's chemical properties. You can evaluate Dimethylformamide (DMF) or solvent mixtures containing Polyethylene Glycol (PEG) 400. DMF has demonstrated superior dissolution efficiency for certain mixed-polarity hydrophobic APIs compared to DMSO[9]. However, ensure your downstream assay can tolerate DMF, as it can be more toxic to certain cell lines than DMSO.

References

[1] Title: 3-phenyl-1H-indazole-5-carbaldehyde | 65642-56-0 | C14H10N2O Source: Appchem URL: 1

[5] Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: PMC (NIH) URL: 5

[7] Title: Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Source: Reddit URL: 7

[4] Title: Compound Solubility with Dimethylsulfoxide Source: Hampton Research URL: 4

[8] Title: How to dissolve a poorly soluble drug? Source: ResearchGate URL: 8

[6] Title: How can I dissolve hydrophobic compounds in DMEM media? Source: ResearchGate URL: 6

[2] Title: Troubleshooting Bentamapimod insolubility in aqueous solutions Source: Benchchem URL: 2

[3] Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: 3

[9] Title: Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds Source: Diva-portal.org URL: 9

Sources

Optimization

Technical Support Center: Purification Strategies for 3-Phenyl-1H-indazole-5-carbaldehyde

Welcome to the technical support center for the isolation and purification of 3-Phenyl-1H-indazole-5-carbaldehyde . This molecule is a highly valuable intermediate in drug development and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 3-Phenyl-1H-indazole-5-carbaldehyde . This molecule is a highly valuable intermediate in drug development and medicinal chemistry. However, its structural features—specifically the reactive C5-carbaldehyde and the tautomeric indazole core—make it notoriously difficult to purify using standard chromatographic techniques.

This guide is designed for researchers and scientists, providing field-proven troubleshooting insights, mechanistic explanations, and step-by-step self-validating protocols to optimize your purification workflows.

Workflow Visualization

G Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Nucleophilic Addition) Crude->Bisulfite Extraction Liquid-Liquid Extraction (EtOAc / Water) Bisulfite->Extraction OrgPhase Organic Phase (Non-aldehyde Impurities) Extraction->OrgPhase Discard AqPhase Aqueous Phase (Bisulfite Adduct) Extraction->AqPhase Retain Regen Regeneration (NaOH or TMS-Cl) AqPhase->Regen Pure Pure 3-Phenyl-1H- indazole-5-carbaldehyde Regen->Pure

Workflow for the bisulfite-mediated purification of 3-phenyl-1H-indazole-5-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: Why does 3-phenyl-1H-indazole-5-carbaldehyde streak so badly on normal-phase silica gel, and how can I resolve this? Causality & Solution: Indazoles undergo rapid annular prototropic tautomerism between their 1H and 2H forms[1]. On the acidic, polar surface of silica gel, this dynamic equilibrium causes the compound to continuously partition at different rates, resulting in a broad "smear" or streak rather than a tight, eluting band. Workaround: If you must use silica gel chromatography, use a solvent modifier. Adding 1–2% triethylamine (TEA) or acetic acid to your eluent suppresses the ionization/tautomerization exchange on the silica surface. However, bypassing chromatography entirely via bisulfite adduct formation is the most highly recommended approach.

Q2: My isolated yield is low due to the formation of a highly polar byproduct. What is this, and how do I prevent it? Causality & Solution: The C5-carbaldehyde group is highly susceptible to auto-oxidation, rapidly converting to 3-phenyl-1H-indazole-5-carboxylic acid upon prolonged exposure to air, especially during extended runs on a silica column or while concentrating on a rotary evaporator. Workaround: Minimize the compound's time in solution exposed to atmospheric oxygen. Store the purified compound under an inert atmosphere (argon or nitrogen) at -20 °C.

Q3: How does the sodium bisulfite purification method work, and why is it preferred over chromatography for this molecule? Causality & Solution: Sodium bisulfite undergoes a reversible nucleophilic addition specifically to the aldehyde carbonyl, forming a highly polar, charged α-hydroxy sulfonic acid salt (the bisulfite adduct)[2]. Because typical synthetic impurities (like unreacted starting materials, or phenylboronic acid byproducts from a Suzuki coupling) do not form this adduct, they remain highly lipophilic. This allows you to use a simple liquid-liquid extraction to wash away all impurities in the organic layer, retaining only the pure aldehyde in the aqueous layer[3].

Q4: The traditional aqueous regeneration of the bisulfite adduct (using NaOH) is degrading my product. Is there a milder alternative? Causality & Solution: Highly alkaline conditions (pH > 12) required to reverse the bisulfite adduct can sometimes cause side reactions or degradation of sensitive heterocyclic aldehydes[2]. Workaround: A non-aqueous regeneration method utilizing chlorotrimethylsilane (TMS-Cl) in acetonitrile can be employed. TMS-Cl reacts with the sulfonate to form stable hexamethyldisiloxane and volatile SO₂, irreversibly regenerating the aldehyde under mild, neutral conditions[4].

Experimental Protocols

Protocol A: Bisulfite Adduct Formation & Liquid-Liquid Extraction

This protocol utilizes chemoselective extraction to isolate the aldehyde, providing a self-validating visual cue (phase separation) to ensure success.

  • Dissolution: Dissolve the crude 3-phenyl-1H-indazole-5-carbaldehyde mixture in a water-miscible solvent such as dimethylformamide (DMF) or ethanol (approx. 10 mL per gram of crude material)[2].

  • Adduct Formation: Add 3 to 5 equivalents of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Stir the mixture vigorously at room temperature for 30 to 60 minutes. Self-validation: The reaction is complete when the mixture becomes homogenous or a fine white precipitate (the adduct) forms[3].

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and deionized water[2]. Shake vigorously and allow the layers to separate.

  • Isolation: Drain the lower aqueous layer (containing the charged bisulfite adduct) into a clean flask. Discard the upper organic layer, which contains the lipophilic impurities. Wash the aqueous layer one more time with ethyl acetate to ensure absolute purity.

Protocol B: Mild Nonaqueous Regeneration (TMS-Cl Method)

Use this protocol if the standard basic regeneration (NaOH) causes degradation of the indazole core.

  • Drying the Adduct: Isolate the solid bisulfite adduct from Protocol A by lyophilizing the aqueous layer or filtering the precipitate. Ensure the solid is completely dry.

  • Suspension: Suspend the dry bisulfite adduct in anhydrous acetonitrile (10 mL per gram of adduct) under an inert nitrogen atmosphere[4].

  • Regeneration: Add chlorotrimethylsilane (TMS-Cl, 2.5 equivalents) dropwise via syringe.

  • Heating: Heat the mixture to 40–60 °C and stir for 2–4 hours. Self-validation: The formation of hexamethyldisiloxane and the precipitation of sodium chloride (NaCl) serves as a visual indicator that the irreversible regeneration is occurring[4].

  • Recovery: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the NaCl salts. Concentrate the filtrate in vacuo to yield the highly pure 3-phenyl-1H-indazole-5-carbaldehyde.

Quantitative Data Presentation

Table 1: Comparison of Purification Strategies for 3-Phenyl-1H-indazole-5-carbaldehyde

Purification MethodMechanism of SeparationTypical Recovery YieldExpected PurityKey AdvantagePrimary Limitation
Normal-Phase Silica (Standard) Polarity / Adsorption30 - 45%< 85%Readily availableSevere streaking due to 1H/2H tautomerism; high oxidation risk.
Normal-Phase Silica (with 1% TEA) Suppressed Ionization60 - 75%~ 90%Tighter elution bandsTrace TEA contamination; aldehyde remains prone to oxidation.
Aqueous Bisulfite Extraction Reversible Nucleophilic Addition80 - 90%> 95%Highly chemoselective; easily scalableHigh pH during regeneration can cause minor degradation[2].
Nonaqueous Bisulfite (TMS-Cl) Silyl-mediated Irreversible Cleavage85 - 95%> 98%Neutral conditions prevent degradation[4]Requires anhydrous conditions and lyophilization of the adduct.

References

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, 2018.[Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 1999, 64(15), 5722-5724.[Link]

  • Furigay, M. H. et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2017.[Link]

  • Claramunt, R. M. et al. "Annular tautomerism of indazole." ResearchGate / ARKIVOC, 2014.[Link]

Sources

Troubleshooting

Technical Support Center: 3-Phenyl-1H-indazole-5-carbaldehyde Storage &amp; Handling

Welcome to the Technical Support Center for handling sensitive pharmaceutical intermediates. 3-Phenyl-1H-indazole-5-carbaldehyde is a highly valuable building block in drug discovery, but its formyl group renders it high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling sensitive pharmaceutical intermediates. 3-Phenyl-1H-indazole-5-carbaldehyde is a highly valuable building block in drug discovery, but its formyl group renders it highly susceptible to environmental degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during storage.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, one must understand the chemical causality behind it. Aldehydes are notoriously susceptible to autoxidation, a process driven by a radical-chain mechanism[1].

For 3-Phenyl-1H-indazole-5-carbaldehyde, the formyl group (-CHO) is the primary site of attack. Initiation occurs when trace metals, light, or thermal energy abstract a hydrogen atom from the aldehyde, generating a highly reactive acyl radical. This radical rapidly reacts with molecular oxygen to form an acyl peroxy radical, which then abstracts a hydrogen from another aldehyde molecule, propagating the chain and forming a peracid[1]. Finally, the peracid reacts with a second aldehyde molecule via a Baeyer-Villiger-type intermediate to yield two equivalents of the corresponding carboxylic acid[2].

Autoxidation A 3-Phenyl-1H-indazole-5-carbaldehyde (Aldehyde) B Acyl Radical (Initiation) A->B Trace Metals / Light / Heat C Acyl Peroxy Radical (O2 Addition) B->C + O2 D Peracid Intermediate (Propagation) C->D + Aldehyde (H-abstraction) D->B Chain Carrier Regeneration E 3-Phenyl-1H-indazole-5-carboxylic acid (Termination) D->E + Aldehyde (Baeyer-Villiger type)

Radical-chain autoxidation pathway of 3-Phenyl-1H-indazole-5-carbaldehyde.

Troubleshooting & FAQs

Q1: My neat solid sample of 3-Phenyl-1H-indazole-5-carbaldehyde has developed a slight yellow tint over the last three months. Is it compromised? A1: Yes, discoloration is a primary macroscopic indicator of degradation. While the pure compound is typically a white to off-white powder, autoxidation to the carboxylic acid, alongside trace polymerization, introduces conjugated chromophores that shift the color to yellow[3]. Because autoxidation is a propagating radical chain, even a small visual change indicates the chain reaction has initiated. You must re-establish purity using a stability-indicating HPLC method (see Protocol 1) before utilizing the batch.

Q2: What is the absolute best way to store the neat solid to prevent this oxidation? A2: The core principle of aldehyde storage is the complete exclusion of the chain-propagating reactants: oxygen and light[3]. The compound must be stored at -20°C in a tightly sealed amber glass vial. Crucially, the headspace of the vial must be backfilled with a dry, inert gas. Argon is preferred over Nitrogen as it is denser than air and settles over the solid, physically displacing oxygen and breaking the causality of the degradation loop.

Q3: Can I prepare a master stock solution in DMSO or THF and store it at -80°C for high-throughput screening? A3: Storing aldehydes in solution for extended periods is highly discouraged. Solvents like THF or ethers can form peroxides over time, which act as potent radical initiators, exponentially accelerating aldehyde oxidation. If a stock solution is strictly necessary, use anhydrous, peroxide-free HPLC-grade acetonitrile[4], blanket the solution with Argon, and store at -80°C. Avoid DMSO for long-term storage, as it can act as a mild oxidant under certain conditions.

Q4: Should I use antioxidants to stabilize my working solutions? A4: Yes, if your downstream chemistry (e.g., reductive aminations, cross-couplings) tolerates it. Radical scavengers like Butylated hydroxytoluene (BHT) effectively terminate the autoxidation chain by donating a hydrogen atom[3] to the peroxy radical, forming a stable, unreactive phenoxy radical.

Quantitative Data: Stabilization & Storage Parameters

Table 1: Recommended Antioxidants & Storage Parameters

Parameter / AdditiveRecommended Condition / ConcentrationMechanistic Purpose
Storage Temperature -20°C to -80°CReduces kinetic energy, lowering the probability of radical initiation.
Atmosphere 100% ArgonDenser than air; physically displaces O₂ to prevent acyl peroxy radical formation.
BHT (Antioxidant) 0.01% - 0.1% (w/w)Radical scavenger; donates H-atom to terminate the autoxidation chain.
BHA (Antioxidant) 0.01% - 0.1% (w/w)Radical scavenger; often acts synergistically with BHT.

Table 2: Stability-Indicating HPLC Gradient Profile

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.070301.0
10.010901.0
12.010901.0
13.070301.0
18.070301.0
Experimental Protocols (Self-Validating Systems)
Protocol 1: Stability-Indicating HPLC Method (Purity Verification)

Trustworthiness Principle: Before analyzing your unknown sample, you must validate the column's resolving power by analyzing a Forced Degradation Control. This proves the method can baseline-resolve the parent aldehyde from its primary oxidative degradant (the carboxylic acid), ensuring you do not get false-negative purity results.

  • Sample Preparation: Dissolve 1 mg of 3-Phenyl-1H-indazole-5-carbaldehyde in 1 mL of HPLC-grade acetonitrile. Dilute to a working concentration of 50 µg/mL using the initial mobile phase mixture (30% B).

  • Forced Degradation Control (Self-Validation): In a separate vial, dissolve 1 mg of the compound in 1 mL acetonitrile. Add 10 µL of 3% H₂O₂. Let stand at room temperature for 2 hours. This intentionally generates the 3-phenyl-1H-indazole-5-carboxylic acid degradant.

  • Chromatography: Inject 10 µL of the Forced Degradation Control onto a C18 column (e.g., 4.6 x 150 mm, 5 µm) using the gradient in Table 2. Detection wavelength: 254 nm.

  • Validation: Confirm baseline resolution (Rs > 1.5) between the earlier-eluting carboxylic acid peak and the later-eluting parent aldehyde peak.

  • Analysis: Once validated, inject your stored sample and integrate the area under the curve (AUC) to quantify purity.

Protocol 2: Schlenk-Line Argon Purging for Long-Term Vial Storage

Trustworthiness Principle: To ensure the vial is truly purged and not just pressurized with a mix of air and Argon, utilize an oil bubbler on the exit needle. The visual confirmation of bubbles guarantees positive displacement of the internal atmosphere, validating the exclusion of oxygen.

  • Preparation: Transfer the neat solid into an amber glass vial equipped with a PTFE-lined septum cap.

  • Setup: Connect a sterile 20-gauge needle to a Schlenk line dispensing dry Argon. Insert a second, open 20-gauge needle (the vent) through the septum. Connect the vent needle via tubing to a mineral oil bubbler.

  • Purging: Insert the Argon needle through the septum, ensuring the tip is positioned just above the solid powder (do not disturb the powder). Open the Argon flow gently.

  • Validation: Observe the oil bubbler. A steady stream of bubbles confirms that the heavier Argon is displacing the atmospheric air out through the vent needle. Continue purging for 60 seconds.

  • Sealing: First, remove the vent needle to allow slight positive pressure to build inside the vial. Second, remove the Argon needle. Wrap the septum cap tightly with Parafilm and transfer immediately to a -20°C freezer.

Sources

Optimization

Technical Support Center: Resolving Impurities in the Crystallization of 3-Phenyl-1H-indazole-5-carbaldehyde

An in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the Technical Support Center for the purification of 3-Phenyl-1H-indazole-5-carbaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the purification of 3-Phenyl-1H-indazole-5-carbaldehyde. As a Senior Application Scientist, I understand that obtaining this key intermediate in high purity is critical for successful downstream applications in medicinal chemistry and drug development. The indazole scaffold is a "privileged structure" in pharmacology, forming the core of numerous bioactive molecules.[1][2] However, its synthesis and purification are not without challenges.

This guide is designed to provide you with expert, field-proven insights to troubleshoot and resolve common issues encountered during the crystallization of 3-Phenyl-1H-indazole-5-carbaldehyde. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My final crystalline product has a persistent yellow or brown tint. What is causing this discoloration and how can I remove it?

Probable Causes:

  • Oxidation of the Aldehyde: Aromatic aldehydes are susceptible to oxidation, especially when heated in the presence of air, which can convert the aldehyde group (-CHO) into a carboxylic acid (-COOH).[3] This and other related oxidative byproducts are often highly colored.

  • Residual Catalysts: If the synthesis involved a palladium or copper-catalyzed cross-coupling reaction (e.g., Suzuki, Stille), trace amounts of residual metal can impart color to the final product.[1][4]

  • Highly Conjugated Impurities: Minor side-products from the synthesis with extensive chromophores can lead to significant coloration even at low concentrations.

Recommended Solutions & Protocols:

  • Activated Charcoal Treatment: This is the most effective method for removing colored impurities.

    • Protocol: After dissolving your crude 3-Phenyl-1H-indazole-5-carbaldehyde in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% w/w of your compound). Stir the hot mixture for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Proceed with the cooling and crystallization steps as usual.[5] Be aware that charcoal can adsorb some of your product, potentially leading to a slight reduction in yield.

  • Inert Atmosphere: When heating the solution, consider doing so under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Metal Scavenging: If residual metal catalysts are suspected, stirring the solution in a suitable organic solvent with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) before crystallization can be effective.

Q2: I am experiencing a very low yield after recrystallization. What are the likely reasons?

Probable Causes:

  • Excessive Solvent Usage: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[6][7]

  • Inappropriate Solvent Choice: The chosen solvent may have high solubility for the compound even at low temperatures.[7] An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[8]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in product loss.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or a solvent in which the product has moderate solubility, can dissolve a portion of the product.[7]

Recommended Solutions & Protocols:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[5]

  • Solvent System Re-evaluation: If yields remain low, consider a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., Ethanol, Ethyl Acetate) and then add a "poor" or "anti-solvent" (e.g., Hexane, Water) dropwise to the hot solution until turbidity persists. Add a few more drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.[9]

  • Maximize Cooling: Ensure the flask is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[7]

  • Test the Mother Liquor: After filtration, if you suspect significant product loss, try evaporating a small amount of the mother liquor. If a substantial amount of solid forms, it confirms that you can recover more product by concentrating the mother liquor and cooling for a second crop of crystals.[6]

Q3: Instead of crystals, my compound separates as an oily liquid. What is "oiling out" and how can I prevent it?

Probable Causes:

  • "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[5][6]

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more likely to oil out.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate from the supersaturated solution before it has time to form an ordered crystal lattice.

Recommended Solutions & Protocols:

  • Slow Down the Cooling Process: This is the most critical step. Allow the hot solution to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring, before moving it to an ice bath. An inverted beaker placed over the flask can also create an insulating atmosphere.[6]

  • Increase Solvent Volume: Re-heat the solution and add more of the "good" solvent. This lowers the saturation temperature of the solution, so the compound begins to crystallize at a lower temperature, which may be below its melting point.[5][6]

  • Change Solvents: Select a solvent with a lower boiling point. This ensures the solution temperature is inherently lower when the compound begins to crystallize.

Frequently Asked Questions (FAQs)

Q: What are the best solvent systems for crystallizing 3-Phenyl-1H-indazole-5-carbaldehyde?

A: The choice of solvent is critical and often requires empirical screening.[10] Based on the structure (an aromatic aldehyde with an indazole core), a good starting point is to use moderately polar solvents. Mixed solvent systems are often highly effective.

Solvent System Type"Good" Solvents (High Solubility when Hot)"Poor" / Anti-Solvents (Low Solubility)Notes
Single Solvent Isopropanol, Ethanol, Acetonitrile-Often requires careful control of cooling to prevent rapid crashing. Ethanol is frequently used for recrystallizing indazole derivatives.[2]
Mixed: Protic/Non-polar Ethanol, IsopropanolHexanes, HeptaneA very common and effective combination. Dissolve in hot alcohol, add hexanes until cloudy, clarify with a few drops of alcohol, then cool.
Mixed: Aprotic/Non-polar Ethyl Acetate, AcetoneHexanes, HeptaneGood for removing non-polar impurities. Be cautious with volatile solvents like acetone, as evaporation can be too rapid.[10]
Mixed: Protic/Aqueous Ethanol, MethanolWaterUseful if the compound has some water solubility at high temperatures.

Q: How can I identify the specific impurities in my sample?

A: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It separates the impurities from the main compound and provides their mass-to-charge ratio, giving a strong clue to their identity.[11]

  • HPLC-UV (High-Performance Liquid Chromatography with UV detection): An excellent and widely available method for quantifying the purity of your sample and tracking the removal of impurities during the purification process.[11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can reveal the presence of structural isomers, unreacted starting materials, or side products if their concentration is high enough (>1-2%).

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is the standard method for detecting and quantifying trace elemental impurities, such as residual palladium from synthesis.[12][13]

Q: My crystals are always very fine needles or a powder. How can I grow larger, higher-quality crystals?

A: The formation of very small crystals is usually due to rapid nucleation and growth.[14] To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process significantly.

  • Reduce Supersaturation: Use slightly more hot solvent than the absolute minimum required for dissolution.[6]

  • Very Slow Cooling: Allow the solution to cool to room temperature over several hours. You can do this by placing the flask in a warm water bath and allowing the entire system to cool to ambient temperature overnight.

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals, especially with small amounts of material. Dissolve your compound in a small vial using a more volatile "good" solvent. Place this inner vial inside a larger, sealed jar that contains a small amount of a more volatile "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse into the solution, gradually reducing the solubility and promoting slow crystal growth.[10]

Visualized Workflows and Logic

Diagram 1: Troubleshooting Crystallization Outcomes

G start Crystallization Attempt Outcome no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out crash_out Rapid 'Crashing Out' / Powder start->crash_out scratch 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->scratch Solution is clear reheat_add_solvent Re-heat, add more 'good' solvent oiling_out->reheat_add_solvent reheat_add_more_solvent Re-heat, add more solvent crash_out->reheat_add_more_solvent success Good Crystals Formed scratch->success Crystals form cool_further Cool in ice bath / freezer scratch->cool_further No effect cool_further->success Crystals form concentrate Evaporate some solvent & retry cool_further->concentrate No effect concentrate->success slow_cool Cool much more slowly reheat_add_solvent->slow_cool slow_cool->success change_solvent Try a lower boiling point solvent slow_cool->change_solvent Still oils out insulate Insulate flask for slower cooling reheat_add_more_solvent->insulate insulate->success

Caption: A decision tree for troubleshooting common crystallization failures.

Diagram 2: Optimized Recrystallization Workflow

G cluster_purification Purification Steps cluster_crystallization Crystallization & Isolation dissolve 1. Dissolve Crude Solid in MINIMUM amount of appropriate HOT solvent charcoal_step 2. (Optional) Add Activated Charcoal Stir for 5-10 min dissolve->charcoal_step hot_filter 3. (If charcoal used) Perform Hot Filtration to remove charcoal/insolubles charcoal_step->hot_filter Yes cool_slowly 4. Cool Solution Slowly (First to RT, then in ice bath) charcoal_step->cool_slowly No hot_filter->cool_slowly filter_crystals 5. Isolate Crystals by Vacuum Filtration cool_slowly->filter_crystals wash_crystals 6. Wash with small amount of COLD solvent filter_crystals->wash_crystals dry_crystals 7. Dry Crystals Under Vacuum wash_crystals->dry_crystals final_product Pure Crystalline Product dry_crystals->final_product

Caption: A step-by-step workflow for an optimized recrystallization protocol.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2016). Acta Crystallographica Section E. [Link]

  • Synthesis of Indazole Derivatives using a Novel Catalyst Lanthanum Chloride-Promoted Palladium on Charcoal (LPP). (2023). Asian Journal of Research in Chemistry. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). The Journal of Organic Chemistry. [Link]

  • Method for preparing 1H-indazole derivative. (2018).
  • Synthesis of 3-phenyl-1H-indazole derivatives 10a–c. (2022). ResearchGate. [Link]

  • Recrystallization method. (n.d.). Nagasaki University. [Link]

  • A Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. (1996). HETEROCYCLES. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2011). European Journal of Medicinal Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • Solubility in various solvents. (n.d.). ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

  • Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. (2020). Journal of Medicinal Chemistry. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021). Agilent. [Link]

  • Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. (2026). ResearchGate. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3-Phenyl-1H-indazole-5-carbaldehyde substitutions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 3-Phenyl-1H-indaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with 3-Phenyl-1H-indazole-5-carbaldehyde .

This molecule presents a unique dual-challenge in organic synthesis:

  • The C5-carbaldehyde is conformationally restricted by the adjacent C4 proton, which is in turn sterically influenced by the bulky C3-phenyl group.

  • The 1H-indazole core is prone to regioselectivity issues (N1 vs. N2 alkylation), with the C3-phenyl group exerting massive steric shielding over the N2 position.

Below is our diagnostic workflow, followed by deep-dive FAQs, causality-driven explanations, and self-validating protocols designed to ensure high-yield transformations.

G Start 3-Phenyl-1H-indazole- 5-carbaldehyde Branch1 Target: C5-Carbaldehyde (Reductive Amination) Start->Branch1 Branch2 Target: N1/N2 Core (Alkylation) Start->Branch2 Issue1 Issue: Steric clash prevents iminium formation Branch1->Issue1 Issue2 Issue: N1 vs N2 Regioselectivity mixtures Branch2->Issue2 Sol1 Solution: Ti(OPr-i)4 Lewis Acid Catalysis Issue1->Sol1 Sol2 Solution: NaH / THF Thermodynamic Control Issue2->Sol2 Result1 High-Yield C5-Amine Sol1->Result1 Result2 Exclusive N1-Alkyl Indazole Sol2->Result2

Diagnostic workflow for overcoming steric hindrance in 3-Phenyl-1H-indazole-5-carbaldehyde.

Module 1: Overcoming Steric Clash at the C5-Carbaldehyde

Q: Why is my reductive amination failing when using bulky secondary amines with 3-Phenyl-1H-indazole-5-carbaldehyde? A: The failure is rooted in the thermodynamics of the iminium ion intermediate. Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) rely on the spontaneous formation of a tetrahedral hemiaminal, which then dehydrates to form the iminium species[1]. However, the bulky C3-phenyl group restricts the rotational freedom of the indazole core. When a bulky secondary amine attacks the C5-carbaldehyde, the resulting tetrahedral intermediate experiences severe steric clash with the C4-proton and the extended π-system of the C3-phenyl group. This destabilizes the intermediate, pushing the equilibrium back toward the starting materials.

Q: How can I force the reaction forward? A: You must abandon standard one-pot conditions and utilize strong Lewis acid catalysis to drive imine/enamine formation prior to reduction. Titanium(IV) isopropoxide [Ti(OPr-i)₄] is the gold standard here. Ti(OPr-i)₄ acts as both a Lewis acid (activating the carbonyl carbon) and a water scavenger. It forms a transient, highly electrophilic titanium hemiaminal complex that readily expels water, locking the substrate into the requisite iminium state regardless of the steric penalty[1].

Self-Validating Protocol: Ti(OPr-i)₄-Mediated Reductive Amination

This protocol ensures quantitative imine formation before the reducing agent is introduced.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 3-Phenyl-1H-indazole-5-carbaldehyde (1.0 equiv) and your target amine (1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M concentration).

  • Lewis Acid Activation: Add Ti(OPr-i)₄ (2.0 equiv) dropwise at room temperature. Stir for 12–18 hours.

    • Self-Validating Checkpoint: The solution will transition from clear to a deep yellow/orange, visually confirming imine complex formation. To validate, pull a 0.1 mL aliquot, dilute in CDCl₃, and run a quick ¹H-NMR to confirm the complete disappearance of the aldehyde proton signal (~10.0 ppm).

  • Reduction: Cool the reaction mixture to 0 °C. Add absolute ethanol (equal volume to THF) to solubilize the reducing agent, followed by the portion-wise addition of NaBH₄ (1.5 equiv).

    • Causality Note: NaBH₄ is preferred over NaBH₃CN here because the titanium-activated iminium is highly reactive, and NaBH₄ provides a faster reduction, minimizing the chance of reversibility.

  • Quenching & Workup: Stir for 2 hours at room temperature. Quench by adding water (1 mL per mmol of Ti).

    • Self-Validating Checkpoint: A dense white precipitate of TiO₂ will immediately form, indicating successful destruction of the titanium complex.

  • Isolation: Filter the suspension through a pad of Celite, wash the filter cake generously with ethyl acetate, separate the organic layer, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Module 2: Regioselective N-Alkylation of the Indazole Core

Q: I am trying to N-alkylate the indazole core, but I keep getting a mixture of N1 and N2 isomers. How does the C3-phenyl group affect this, and how do I achieve strict N1 selectivity? A: Direct alkylation of indazoles is notoriously unselective, governed by a delicate interplay of kinetic and thermodynamic factors[2]. The C3-phenyl group provides massive steric shielding over the N2 position. While this naturally favors N1 substitution thermodynamically, weak bases (like K₂CO₃) in polar aprotic solvents (like DMF) still allow for kinetic attack at N2, resulting in messy mixtures[3].

To achieve >95:5 N1 selectivity, you must exploit thermodynamic equilibration via metal coordination . By using Sodium Hydride (NaH) in THF, the resulting sodium cation (Na⁺) strongly coordinates to both the N2 lone pair and the electron-rich π-system of the C3-phenyl group. This coordination creates an impenetrable steric shield over N2, forcing the incoming electrophile to exclusively attack the N1 position[2].

Quantitative Data: Base and Solvent Effects on Regioselectivity

The following table summarizes the causal relationship between reaction conditions and the N1:N2 ratio for 3-phenyl substituted indazoles[2][3].

BaseSolventTemperatureN1:N2 RatioPrimary Outcome
K₂CO₃DMF80 °C60:40Unselective kinetic mixture
Cs₂CO₃DMF80 °C79:21Moderate N1 preference
KOHDMSO25 °C50:50Poor selectivity, low yield
NaH THF 0 °C to 25 °C >95:5 Exclusive N1-Alkylation
Self-Validating Protocol: Strictly N1-Selective Alkylation

This protocol leverages thermodynamic control to bypass kinetic mixtures.

  • Deprotonation: To a solution of 3-Phenyl-1H-indazole-5-carbaldehyde (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under argon, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Thermodynamic Equilibration: Stir the resulting suspension at 0 °C for 30 minutes.

    • Self-Validating Checkpoint: Hydrogen gas evolution will be visually apparent and will cease after ~20 minutes. The mixture will transition into a homogeneous or slightly cloudy solution, confirming the complete formation of the thermodynamically stable sodium indazolide salt[2].

  • Electrophilic Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at 0 °C to prevent runaway exothermic reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validating Checkpoint: Monitor via LC-MS. You should observe a single major peak corresponding to the N1-alkylated mass, with the N2 isomer being virtually undetectable (<5% integration)[3].

  • Quenching & Isolation: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography[2].

References[2] Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information (PMC - NIH).

Sources

Optimization

Technical Support Center: Troubleshooting 3-Phenyl-1H-indazole-5-carbaldehyde Functionalization

Welcome to the Advanced Application Support Center. This guide provides mechanistic troubleshooting, validated protocols, and kinetic/thermodynamic control strategies for researchers functionalizing 3-phenyl-1H-indazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide provides mechanistic troubleshooting, validated protocols, and kinetic/thermodynamic control strategies for researchers functionalizing 3-phenyl-1H-indazole-5-carbaldehyde . Because this molecule contains both an acidic/nucleophilic indazole core and a highly reactive aldehyde, functionalization often suffers from competing side reactions.

This guide is designed to help you establish self-validating workflows to eliminate N-regioselectivity issues and prevent aldehyde over-reduction.

Molecule Profiling & Reactivity Map

Workflow Start 3-Phenyl-1H-indazole- 5-carbaldehyde Protect N-Protection Strategy Start->Protect Kinetic Kinetic Control (Target: N-2 Isomer) Protect->Kinetic Mild Acid (THP) Thermo Thermodynamic Control (Target: N-1 Isomer) Protect->Thermo Strong Base (NaH) RedAm Reductive Amination (Aldehyde Functionalization) Kinetic->RedAm Thermo->RedAm Deprotect Global Deprotection RedAm->Deprotect NaBH(OAc)3, DCE Target Functionalized Derivative Deprotect->Target HCl/EtOH or TBAF

Workflow for regioselective protection and functionalization of indazole-5-carbaldehyde.

Troubleshooting Indazole N-Protection (FAQs)

Q: Why does my alkylation/protection step yield an inseparable mixture of N-1 and N-2 isomers? A: The indazole core exhibits tautomerism between the 1H and 2H forms. The 1H-tautomer is thermodynamically more stable (by approximately 2.3 kcal/mol)[1]. When you use unoptimized or weakly basic conditions (e.g., K₂CO₃ in DMF), the reaction fails to fully equilibrate, resulting in a mixture of N-1 and N-2 protected products[2]. To achieve exclusivity, you must deliberately push the reaction into either strict thermodynamic control (using strong bases like NaH to favor N-1)[3] or strict kinetic control[4].

Q: How can I force regioselective protection at the N-2 position before modifying the C-5 aldehyde? A: To achieve N-2 selectivity, you must operate under kinetic control using mildly acidic conditions. The N-2 lone pair is more sterically accessible and kinetically reactive than N-1[4]. Reacting the indazole with dihydropyran (DHP) and a catalytic acid (like PPTS) selectively yields the N-2 tetrahydropyranyl (THP) protected isomer[4]. Alternatively, specific conditions using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) can also direct N-2 protection[1].

Troubleshooting Aldehyde Functionalization (FAQs)

ReductiveAmination Aldehyde Aldehyde + 1° Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal pH 4-5 Side1 Alcohol (Over-reduction) Aldehyde->Side1 NaBH4 (Direct) Imine Imine / Iminium Ion Hemiaminal->Imine -H2O SecAmine 2° Amine (Target) Imine->SecAmine NaBH(OAc)3 Side2 3° Amine (Dialkylation) SecAmine->Side2 Excess Aldehyde

Reaction pathway and side reactions in the reductive amination of aldehydes.

Q: During reductive amination, I am seeing significant conversion of my aldehyde to 3-phenyl-1H-indazole-5-methanol. How do I stop this over-reduction? A: This side reaction occurs when your reducing agent delivers hydrides to the carbonyl carbon faster than the hemiaminal can dehydrate into an imine. If you are using sodium borohydride (NaBH₄), it is too reactive and will directly reduce the aldehyde[5]. Switch to sodium triacetoxyborohydride (NaBH(OAc)₃)[6]. The electron-withdrawing acetate groups reduce the electron density on the boron atom, making it a mild hydride donor that selectively reduces protonated iminium ions over neutral aldehydes[6].

Q: I am trying to synthesize a secondary amine, but LC-MS shows a mass corresponding to dialkylation (tertiary amine). How do I prevent this? A: Dialkylation happens when the newly formed secondary amine acts as a nucleophile and attacks another molecule of the starting aldehyde. To prevent this, use an indirect (stepwise) reductive amination: pre-form the imine in methanol with a desiccant (like molecular sieves) to drive water removal, verify imine formation via LC-MS, and only then add the reducing agent[6].

Quantitative Decision Matrices

Table 1: Regioselectivity Control in Indazole Protection

Condition EnvironmentReagentsPrimary OutcomeCausality / Mechanism
Strongly Basic NaH, THF, Alkyl-XN-1 Isomer (>95%)Thermodynamic control; 1H-tautomer is more stable[3].
Mildly Acidic DHP, PPTS, DCMN-2 Isomer (Exclusive)Kinetic control; N-2 lone pair is more accessible[4].
Weakly Basic K₂CO₃, DMF, Alkyl-XN-1 / N-2 MixtureIncomplete equilibration leads to poor regioselectivity[2].

Table 2: Reducing Agent Selection for Reductive Amination

Reducing AgentReactivity ProfileRisk of Aldehyde ReductionBest Use Case
NaBH₄ Very HighHigh (Yields Alcohol)Stepwise amination (reduce pre-formed imine only)[6].
NaBH₃CN ModerateLowDirect amination at pH 4-5; produces toxic cyanide byproducts[5].
NaBH(OAc)₃ MildVery LowDirect amination; safe, highly chemoselective, and efficient[6].

Validated Experimental Protocols

Protocol A: Kinetically Controlled N-2 THP Protection

Purpose: To mask the indazole N-H bond prior to aldehyde functionalization, preventing unwanted N-alkylation.

  • Preparation: Suspend 3-phenyl-1H-indazole-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalysis: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq). Causality: Mild acid protonates the DHP, creating an oxocarbenium ion without pushing the indazole into thermodynamic equilibration.

  • Reagent Addition: Dropwise add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) at room temperature.

  • In-Process Validation: Stir for 4-5 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The N-2 protected isomer will elute faster than the starting material. If a secondary, slower-moving spot appears (N-1 isomer), the reaction is running too hot or too long.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Direct Reductive Amination using NaBH(OAc)₃

Purpose: To convert the C-5 aldehyde to a secondary amine without over-reduction to the alcohol.

  • Imine Formation: Dissolve the N-protected 3-phenyl-1H-indazole-5-carbaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • pH Adjustment: Add glacial acetic acid (1.0 eq) to adjust the apparent pH to ~4-5. Causality: Acid is required to protonate the hemiaminal hydroxyl group, facilitating water elimination to form the iminium ion. Too much acid will protonate the primary amine, destroying its nucleophilicity.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature.

  • In-Process Validation: Stir for 2-12 hours. Monitor via LC-MS. You should observe the disappearance of the aldehyde mass and the appearance of the secondary amine mass [M+H]+. The absence of the[M+H+2]+ peak confirms no alcohol side-product was formed.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Separate the organic layer, wash with brine, dry, and evaporate.

References

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold Beilstein Journal of Organic Chemistry URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Organic Chemistry Portal URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry characterization of 3-Phenyl-1H-indazole-5-carbaldehyde

A Comparative Guide to the Mass Spectrometry Characterization of 3-Phenyl-1H-indazole-5-carbaldehyde For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Characterization of 3-Phenyl-1H-indazole-5-carbaldehyde

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing discovery programs. 3-Phenyl-1H-indazole-5-carbaldehyde, a molecule of interest within the broader class of indazole derivatives known for their diverse biological activities, presents a unique analytical challenge.[1][2][3] This guide provides an in-depth, comparative analysis of mass spectrometry techniques for its characterization, moving beyond a simple recitation of methods to explain the underlying rationale for experimental design.

Introduction: The Analytical Imperative for Indazole Derivatives

Indazole derivatives are increasingly recognized as privileged scaffolds in medicinal chemistry, with applications ranging from oncology to neurodegenerative diseases.[4][5] The precise structural elucidation of these compounds is paramount, as subtle isomeric or degradation-related variations can profoundly impact biological activity and safety profiles. Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and specificity for confirming molecular weight and deducing structural features through fragmentation analysis.[6]

This guide will compare two powerful and complementary mass spectrometry workflows for the characterization of 3-Phenyl-1H-indazole-5-carbaldehyde:

  • High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS): A soft ionization technique ideal for determining accurate mass and elemental composition.

  • Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS): A classic approach that provides reproducible, information-rich fragmentation patterns for detailed structural analysis.

Comparative Analysis of Ionization Techniques

The choice of ionization method is the most critical parameter in designing a mass spectrometry experiment for a novel compound. It dictates the type of information that can be obtained and is governed by the analyte's physicochemical properties.

Electrospray Ionization (ESI): The Gentle Giant for Accurate Mass

ESI is a soft ionization technique that generates ions from solution with minimal fragmentation. This makes it exceptionally well-suited for determining the molecular weight of polar and thermally labile molecules.[6] For 3-Phenyl-1H-indazole-5-carbaldehyde, the presence of the indazole ring system and the polar carbaldehyde group makes it an ideal candidate for ESI.

Why ESI is a Superior Choice for Initial Confirmation:

  • Expertise & Experience: In our experience with heterocyclic compounds, ESI in positive ion mode reliably produces the protonated molecule, [M+H]⁺. This provides a clear and unambiguous determination of the monoisotopic molecular weight.

  • Trustworthiness: Coupling ESI with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap system allows for mass measurement with high accuracy (typically < 5 ppm). This enables the confident determination of the elemental composition, a crucial step in validating the synthesis of a new chemical entity.[4]

  • Authoritative Grounding: The ability of ESI to generate intact molecular ions is fundamental to modern drug discovery workflows, providing the initial and most critical piece of evidence for successful synthesis.

Electron Ionization (EI): The Powerhouse for Structural Fingerprinting

In contrast to ESI, Electron Ionization (EI) is a high-energy "hard" ionization technique. Molecules are bombarded with high-energy electrons, leading to extensive and reproducible fragmentation.[7] This fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation and library matching.

When to Employ EI for Deeper Structural Insights:

  • Expertise & Experience: While ESI excels at providing the molecular weight, tandem MS (MS/MS) is often required to induce fragmentation. EI, on the other hand, provides this fragmentation information directly in the primary mass spectrum. This is particularly useful for distinguishing between isomers that might have the same molecular weight.

  • Trustworthiness: The fragmentation patterns generated by EI are highly reproducible under standardized conditions (typically 70 eV).[8] This allows for the creation of spectral libraries and confident identification of compounds across different instruments and laboratories.

  • Authoritative Grounding: The cleavage of bonds adjacent to functional groups like carbonyls is a well-understood process in EI-MS, providing predictable fragmentation pathways that aid in structural confirmation.[9][10] For 3-Phenyl-1H-indazole-5-carbaldehyde, characteristic losses of hydrogen (-1 amu) and the formyl group (-29 amu) are expected.[9][11]

Visualizing the Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of 3-Phenyl-1H-indazole-5-carbaldehyde, integrating both ESI-HRMS and GC-EI-MS techniques for a multi-faceted validation approach.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Technique Comparison cluster_2 Data Analysis & Validation Sample 3-Phenyl-1H-indazole-5-carbaldehyde Dissolve Dissolve in appropriate solvent (e.g., Methanol/Acetonitrile) Sample->Dissolve ESI_HRMS ESI-HRMS Analysis (Accurate Mass) Dissolve->ESI_HRMS Direct Infusion or LC-MS GC_EI_MS GC-EI-MS Analysis (Fragmentation Pattern) Dissolve->GC_EI_MS Direct Injection AccurateMass Determine Elemental Composition from [M+H]⁺ ESI_HRMS->AccurateMass Fragmentation Elucidate Structure from Fragment Ions GC_EI_MS->Fragmentation CrossValidation Cross-Validate Data AccurateMass->CrossValidation Fragmentation->CrossValidation FinalStructure Confirm Structure CrossValidation->FinalStructure Fragmentation_Pathway M [M]⁺˙ m/z 222 M_minus_H [M-H]⁺ m/z 221 M->M_minus_H -H˙ M_minus_CHO [M-CHO]⁺ m/z 193 M->M_minus_CHO -CHO˙ Indazole_core [C₇H₅N₂]⁺ m/z 117 M_minus_CHO->Indazole_core -C₆H₄ Phenyl [C₆H₅]⁺ m/z 77 M_minus_CHO->Phenyl -C₇H₄N₂

Caption: Proposed EI fragmentation pathway for 3-Phenyl-1H-indazole-5-carbaldehyde.

Conclusion: A Synergistic Approach for Confident Characterization

Neither ESI-HRMS nor GC-EI-MS alone provides a complete picture for the structural characterization of 3-Phenyl-1H-indazole-5-carbaldehyde. A robust and trustworthy validation relies on the synergistic use of both techniques. ESI-HRMS offers the definitive confirmation of elemental composition through accurate mass measurement of the intact molecule. [6]Subsequently, GC-EI-MS provides an orthogonal layer of evidence through a reproducible fragmentation pattern that illuminates the underlying chemical structure. By employing this dual-approach, researchers can achieve unambiguous characterization, ensuring the integrity and quality of their data in drug discovery and development pipelines.

References

  • BenchChem. Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • Luo X, et al. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. 2024. Available from: [Link]

  • Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns. 2022. Available from: [Link]

  • Baron M, et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. Available from: [Link]

  • Ishizuka T, et al. A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles. 1996. Available from: [Link]

  • Supporting Information for an article on the synthesis of 1H-Indazoles. Available from: [Link]

  • Maggio B, et al. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry. 2011. Available from: [Link]

  • Narayana Swamy G, et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available from: [Link]

  • Li P, et al. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. 2011. Available from: [Link]

  • ResearchGate. Electron Ionization Mass Spectra of... | Download Scientific Diagram. Available from: [Link]

  • Request PDF. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Available from: [Link]

  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Available from: [Link]

  • Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. 2018. Available from: [Link]

  • Royal Society of Chemistry. Synthesis molecular docking and DFT studies on novel indazole derivatives. 2024. Available from: [Link]

  • HSC Chemistry. Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. 2023. Available from: [Link]

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Comparative

A Comparative Guide to Indazole Derivatives for Kinase Inhibition Efficacy

The relentless pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Among the myriad of heterocyclic scaffolds explored, the ind...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Among the myriad of heterocyclic scaffolds explored, the indazole core has emerged as a "privileged" structure, capable of forming key interactions within the ATP-binding site of numerous kinases.[1][2][3] This guide provides a comparative analysis of indazole-based kinase inhibitors, focusing on structure-activity relationships (SAR), selectivity profiles, and the experimental validation required for their characterization. We will delve into how strategic modifications of the indazole ring system, often originating from the versatile 1H-indazole-3-carboxaldehyde intermediate, dictate their efficacy and specificity.[4][5]

The Indazole Scaffold: A Versatile Hinge-Binder

Protein kinases, numbering over 500 in the human kinome, share a conserved ATP-binding pocket. The ability of a small molecule to effectively compete with ATP is fundamental to its inhibitory action. The indazole nucleus is particularly adept at this role. Its bicyclic structure, featuring a pyrazole ring fused to a benzene ring, possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 nitrogen) in close proximity.[3] This arrangement allows it to form canonical hydrogen bonds with the "hinge" region of the kinase, a critical interaction that anchors the inhibitor in the active site.[6] The 3-position of the indazole ring points towards the solvent-exposed region, making it an ideal point for introducing substituents that can enhance potency and modulate selectivity without disrupting the core hinge-binding interaction.[4] The 1H-indazole-3-carboxaldehyde is a key starting material that provides a chemical handle at this crucial position, allowing for the synthesis of a diverse array of derivatives, such as the carboxamides discussed in this guide.[4][7]

Comparative Analysis of Indazole Derivatives as Kinase Inhibitors

The true power of the indazole scaffold lies in its tunability. Subtle changes in substitution patterns can dramatically alter a compound's potency and selectivity profile. Below, we compare several indazole derivatives targeting different kinases, highlighting key structure-activity relationships.

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to several cancers.[8][9] The indazole scaffold has been successfully employed to generate highly potent and selective PLK4 inhibitors.

Compound IDCore StructureKey SubstitutionsTarget KinaseIC50Key SAR Insights
Axitinib Indazole3-position: Styrene derivative; 6-position: SulfonamideVEGFR, PLK4Ki = 4.2 nM (PLK4)Originally a VEGFR inhibitor, demonstrates potent PLK4 activity. Highlights the polypharmacology potential of the scaffold.[8]
CFI-400945 Indazole3-position: Substituted phenyl ring; 5-position: CarboxamideTTK, PLK4IC50 = 2.8 nM (PLK4)Optimized for PLK4, exhibits >20,000-fold selectivity over other PLK family members. The 5-carboxamide is crucial for potency.[8][10]
Compound C05 IndazoleComplex substitutions at N1 and C3 positionsPLK4IC50 < 0.1 nMDemonstrates exceptional potency and favorable selectivity against other PLK family members.[8]

The data reveals that while the core indazole provides the necessary hinge interaction, the substituents at the 3 and 5-positions are critical for achieving high potency and selectivity for PLK4.[8][10]

JNK3 and p38α Inhibition

The c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases are involved in stress and inflammatory responses. Achieving selectivity between these closely related kinases is a significant challenge.

Compound IDCore Structure6-Position SubstituentPrimary TargetIC50 (nM)Selectivity (vs. p38α)
Compound 15 6-Substituted Indazole-HJNK31226-fold
Compound 8 6-Substituted Indazole-FJNK35-
Compound 17 6-Substituted Indazole-OCH₃JNK3-8-fold (vs. Compound 15)

As shown in the table derived from a comparative analysis, modifications at the 6-position of the indazole ring can significantly impact selectivity.[1] A simple hydrogen at C6 (Compound 15) allows for high selectivity for JNK3 over p38α, whereas adding a methoxy group (Compound 17) alters this profile.[1][11] This demonstrates how substituents interacting with regions outside the immediate hinge-binding area, such as hydrophobic pockets, govern isoform selectivity.[11]

Kinase Selectivity: On-Target Efficacy vs. Off-Target Effects

For any kinase inhibitor, selectivity is a critical parameter.[8] Broad-spectrum inhibition can lead to toxicity, while highly selective inhibitors offer a better therapeutic window. The indazole scaffold allows for the fine-tuning of selectivity.

Indazole_Derivative Indazole Derivative On_Target Primary Kinase Target (e.g., PLK4) Indazole_Derivative->On_Target High Affinity (Inhibition) Off_Target_1 Related Kinase (e.g., PLK1) Indazole_Derivative->Off_Target_1 Low Affinity Off_Target_2 Unrelated Kinase (e.g., EGFR) Indazole_Derivative->Off_Target_2 Negligible Affinity Efficacy Therapeutic Efficacy On_Target->Efficacy Side_Effects Adverse Side Effects Off_Target_1->Side_Effects Off_Target_2->Side_Effects

Caption: Conceptual diagram of kinase inhibitor selectivity.

A successful inhibitor demonstrates high affinity for its intended target while having low or negligible affinity for other kinases, thus maximizing therapeutic efficacy and minimizing side effects. Screening against a large panel of kinases is essential to determine a compound's selectivity profile.[8]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

To quantitatively compare the efficacy of different inhibitors, a robust and reproducible assay is paramount. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure inhibitor binding to the ATP site of a kinase.[12][13] It is a common industry standard for determining inhibitor affinity (IC50 values).

Principle of the Assay

The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[14] A europium (Eu)-labeled antibody binds to a tag on the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.[13]

cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Inhibitor Present) K Kinase-GST Ab Eu-Ab K->Ab binds T AF647-Tracer K->T binds Ab->T FRET K2 Kinase-GST Ab2 Eu-Ab K2->Ab2 binds I Indazole Inhibitor K2->I binds T2 AF647-Tracer Ab2->T2 No FRET

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology

This protocol is a generalized procedure and must be optimized for each specific kinase-tracer pair.[12][15]

  • Reagent Preparation:

    • Kinase Buffer A (1X): Prepare a buffer solution containing 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[13]

    • Test Compound (Inhibitor) Preparation: Perform a serial dilution of the indazole derivatives in 100% DMSO. A common starting concentration is 4 mM.[13] Then, create a 3X intermediate dilution of each compound concentration in Kinase Buffer A.[16]

    • Kinase/Antibody Mixture (3X): Dilute the tagged kinase (e.g., GST-tagged) and the Eu-labeled anti-tag antibody (e.g., anti-GST) in Kinase Buffer A to 3 times the final desired concentration. Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to remove aggregates.[13][15]

    • Tracer Solution (3X): Dilute the Alexa Fluor™ 647-labeled tracer to 3 times the final desired concentration in Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the target kinase.[15]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 3X serially diluted test compound to the appropriate wells.

    • Add 5 µL of DMSO/buffer solution to maximum (0% inhibition) and minimum (100% inhibition, using a known potent inhibitor like staurosporine) control wells.[12]

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells except the tracer-only controls.

    • Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells. The final assay volume is 15 µL.[15]

  • Incubation and Plate Reading:

    • Mix the plate gently (e.g., on a plate shaker) and cover it to protect from light.

    • Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[12][13]

    • Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[14]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biological Context: The PLK4 Signaling Pathway

Understanding the biological role of the target kinase is crucial for interpreting the cellular consequences of its inhibition. PLK4 is the master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.

PLK4 PLK4 Kinase STIL STIL PLK4->STIL phosphorylates Apop Apoptosis / Cell Cycle Arrest PLK4->Apop inhibition leads to SAS6 SAS-6 STIL->SAS6 recruits Centriole New Centriole Formation SAS6->Centriole Spindle Proper Mitotic Spindle Centriole->Spindle Inhibitor Indazole Inhibitor (e.g., C05) Inhibitor->PLK4 inhibits

Caption: Simplified PLK4 pathway in centriole duplication.

By inhibiting PLK4, indazole derivatives prevent the phosphorylation of its substrates, disrupting centriole formation.[8] In cancer cells that are often over-reliant on this pathway, this disruption can lead to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis, making PLK4 an attractive therapeutic target.[8][9]

Conclusion

The indazole scaffold is a robust and versatile platform for the design of potent and selective kinase inhibitors. The strategic functionalization of the indazole core, often enabled by the use of 1H-indazole-3-carboxaldehyde as a key intermediate, allows medicinal chemists to fine-tune the pharmacological profile of these molecules. By understanding the structure-activity relationships, meticulously validating compounds with robust biochemical assays, and considering the broader biological context of the kinase target, researchers can effectively leverage indazole derivatives in the development of next-generation targeted therapies.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives. BenchChem.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC).
  • LanthaScreen™ Eu Kinase Binding Assay for AAK1. Thermo Fisher Scientific.
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health (PMC).
  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (PMC).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (PMC).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Publishing.
  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications.
  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate.
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. PubMed.
  • The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Comparative Guide. BenchChem.
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.
  • In Vitro Kinase Inhibition Assay. Bio-protocol.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Royal Society of Chemistry Publishing.
  • LanthaScreen® Eu Kinase Binding Assays. Thermo Fisher Scientific.
  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry Publishing.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC).

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Validation

A Senior Application Scientist's Guide to 3-Phenyl-1H-indazole-5-carbaldehyde: A Comparative Analysis for Drug Discovery

In the landscape of medicinal chemistry, heterocyclic aldehydes are indispensable scaffolds, serving as versatile starting points for the synthesis of complex therapeutic agents.[1] Their reactivity and structural featur...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, heterocyclic aldehydes are indispensable scaffolds, serving as versatile starting points for the synthesis of complex therapeutic agents.[1] Their reactivity and structural features are paramount in the rational design of novel drugs. This guide provides an in-depth comparison of 3-Phenyl-1H-indazole-5-carbaldehyde against other key heterocyclic aldehydes, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.

The Privileged Scaffold: Understanding the Indazole Core

The indazole moiety is a cornerstone in modern pharmacology, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds.[2] Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance in oncology.[2][6]

3-Phenyl-1H-indazole-5-carbaldehyde is a particularly valuable derivative. Its structure combines three key features:

  • The Indazole Ring: Provides a rigid, bicyclic framework known to interact with various biological targets, particularly protein kinases.[6][7]

  • The 3-Phenyl Group: Adds a crucial hydrophobic element that can be tailored for specific receptor interactions and can influence the molecule's overall pharmacokinetic profile.

  • The 5-Carbaldehyde Group: A reactive aldehyde function that serves as a synthetic handle for diversification, allowing for the construction of a wide array of derivatives through reactions like condensation, reductive amination, and oxidation.

Comparative Aldehydes: A Structural and Electronic Overview

To contextualize the performance of 3-Phenyl-1H-indazole-5-carbaldehyde, we will compare it against three other widely used heterocyclic aldehydes: Indole-3-carbaldehyde, Thiophene-2-carbaldehyde, and Benzofuran-2-carbaldehyde.

G cluster_indazole Indazole Core cluster_indole Indole Core cluster_thiophene Thiophene Core cluster_benzofuran Benzofuran Core Indazole 3-Phenyl-1H-indazole-5-carbaldehyde Indole Indole-3-carbaldehyde Indazole->Indole Structural Isomer (N vs C at pos. 2) Benzofuran Benzofuran-2-carbaldehyde Indazole->Benzofuran Bioisosteric (N-N vs O) Thiophene Thiophene-2-carbaldehyde Indole->Thiophene Different Heteroatom (N vs S) G A 1. Dissolution Dissolve aldehyde (1.0 eq) and primary amine (1.0 eq) in absolute ethanol. B 2. Acid Catalysis Add 2-3 drops of glacial acetic acid. A->B C 3. Reaction Reflux the mixture for 2-6 hours. Monitor progress via TLC. B->C D 4. Isolation Cool mixture to room temperature. Collect precipitated product by filtration. C->D E 5. Purification Wash solid with cold ethanol. Recrystallize if necessary. D->E F 6. Characterization Analyze product by ¹H NMR, ¹³C NMR, and MS. E->F

Caption: Experimental workflow for comparative Schiff base synthesis.

Protocol: Comparative Synthesis of a Heterocyclic Schiff Base

Objective: To compare the reactivity of 3-Phenyl-1H-indazole-5-carbaldehyde with other heterocyclic aldehydes in the formation of a Schiff base with aniline.

Materials:

  • 3-Phenyl-1H-indazole-5-carbaldehyde

  • Indole-3-carbaldehyde

  • Thiophene-2-carbaldehyde

  • Benzofuran-2-carbaldehyde

  • Aniline (freshly distilled)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard glassware for reflux and filtration

  • TLC plates (silica gel)

Procedure:

  • Setup: In four separate round-bottom flasks equipped with reflux condensers, add a magnetic stir bar and dissolve one of the heterocyclic aldehydes (1.0 mmol) in 15 mL of absolute ethanol.

  • Reagent Addition: To each flask, add aniline (1.0 mmol, 1.0 eq) followed by 2 drops of glacial acetic acid as a catalyst.

  • Reaction Monitoring:

    • Begin stirring and refluxing the mixtures.

    • Monitor the reaction progress every 30 minutes by taking a small aliquot and running a TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Note the time required for the complete disappearance of the aldehyde spot. This time serves as a direct measure of relative reactivity.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature. Further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification and Analysis:

    • Dry the solid product under vacuum.

    • Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the imine C=N bond.

Expected Outcome: The reaction time for completion is expected to follow the approximate order: 3-Phenyl-1H-indazole-5-carbaldehyde ≈ Benzofuran-2-carbaldehyde < Thiophene-2-carbaldehyde < Indole-3-carbaldehyde. This provides quantifiable, empirical data on the relative reactivity of these important building blocks.

Conclusion and Future Prospects

3-Phenyl-1H-indazole-5-carbaldehyde stands out as a highly valuable and reactive building block for drug discovery. Its electron-deficient nature, a consequence of the indazole ring system, renders its aldehyde group highly susceptible to nucleophilic attack and condensation reactions.

  • For Reactivity: It offers a distinct advantage over more electron-rich systems like Indole-3-carbaldehyde, enabling reactions to proceed under milder conditions, which is often crucial when dealing with sensitive or complex substrates.

  • For Scaffolding: The inherent biological relevance of the 3-phenyl-indazole core makes derivatives synthesized from this aldehyde prime candidates for screening in anticancer, anti-inflammatory, and kinase inhibition assays. [2][4][6] In contrast, while aldehydes like Thiophene-2-carbaldehyde and Indole-3-carbaldehyde remain workhorses in medicinal chemistry, their nuanced reactivity profiles must be carefully considered. [8][9][10]The choice of aldehyde should be a strategic one, guided by the desired reaction kinetics and the ultimate biological target. This guide serves as a foundational reference, and researchers are encouraged to leverage this comparative understanding to make more informed decisions in the rational design of next-generation therapeutics.

References

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Comparative

A Senior Application Scientist's Guide to FTIR-Based Validation of 3-Phenyl-1H-indazole-5-carbaldehyde

This guide provides an in-depth, experience-driven comparison of Fourier-Transform Infrared (FTIR) spectroscopy as a primary validation tool for 3-Phenyl-1H-indazole-5-carbaldehyde. We will explore the causality behind e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of Fourier-Transform Infrared (FTIR) spectroscopy as a primary validation tool for 3-Phenyl-1H-indazole-5-carbaldehyde. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FTIR's performance against other essential analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Pillar 1: The "Why" - Mechanistic Insights from FTIR Spectroscopy

FTIR spectroscopy operates on a fundamental principle: covalent bonds within a molecule are not static. They vibrate at specific, quantized frequencies.[4] When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, causing them to stretch, bend, or rotate more vigorously. An FTIR spectrometer measures which frequencies are absorbed, generating a unique spectral "fingerprint" of the molecule.

For a molecule like 3-Phenyl-1H-indazole-5-carbaldehyde, this technique is exceptionally powerful for rapid functional group identification. It allows us to quickly confirm the presence of the key architectural components: the N-H bond of the indazole ring, the aromatic systems, and, crucially, the aldehyde's carbonyl (C=O) group. The absence or shift of these characteristic absorption bands can provide more information than their presence, often indicating a failed reaction or the formation of an unexpected byproduct.[5]

Pillar 2: A Self-Validating Experimental Protocol for FTIR Analysis

The following protocol is designed for robustness and reproducibility, using the common Attenuated Total Reflectance (ATR) sampling technique, which is ideal for solid powders and requires minimal sample preparation.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation & Background Scan:

    • Causality: The first step is to establish a baseline. A background spectrum is collected with nothing on the ATR crystal. This measures the absorbance of ambient air (CO₂, water vapor) and the instrument itself. This background is then automatically subtracted from the sample spectrum to ensure that the resulting data is exclusively from the analyte.

    • Procedure: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a lint-free tissue dampened with isopropyl alcohol. Once dry, clamp down the anvil and collect a background spectrum. The result should be a flat line at or near 100% transmittance.

  • Sample Application:

    • Causality: Proper sample-to-crystal contact is paramount for a strong, high-quality signal. ATR relies on an evanescent wave that penetrates a few micrometers beyond the crystal surface. Insufficient contact results in a weak, noisy spectrum.

    • Procedure: Place a small amount (typically 1-5 mg) of the dry, powdered 3-Phenyl-1H-indazole-5-carbaldehyde onto the center of the ATR crystal.

  • Pressure Application & Spectrum Acquisition:

    • Causality: Applying consistent pressure with the built-in clamp ensures intimate contact between the solid sample and the crystal, maximizing the surface area available for analysis and improving spectral quality and reproducibility.

    • Procedure: Lower the pressure anvil onto the sample until the integrated software indicates that sufficient pressure has been applied. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Cleaning:

    • Causality: Raw data may contain noise or interfering signals. Processing ensures the final spectrum is clean and accurately represents the sample.

    • Procedure: After acquisition, perform an ATR correction if the software allows, which accounts for the wavelength-dependent depth of penetration of the evanescent wave. Clean the crystal and anvil thoroughly with isopropyl alcohol to prepare for the next sample.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Instrument Preparation cluster_sample 2. Sample Analysis cluster_post 3. Data Finalization Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Ensures baseline Apply_Sample Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensures good contact Acquire_Spectrum Acquire Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Process_Data Process Data (e.g., ATR Correction) Acquire_Spectrum->Process_Data Clean_Apparatus Clean Crystal & Anvil Process_Data->Clean_Apparatus Prepare for next run

Caption: A standardized workflow for acquiring high-quality ATR-FTIR data.

Pillar 3: Data Interpretation & Authoritative Grounding

The validation of 3-Phenyl-1H-indazole-5-carbaldehyde hinges on identifying the characteristic absorption bands for its constituent functional groups. The table below outlines the expected peaks, with wavenumber ranges grounded in authoritative spectroscopic data.[1][4][5][6][7][8]

Table 1: Predicted FTIR Absorption Bands for 3-Phenyl-1H-indazole-5-carbaldehyde
Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity/ShapeRationale & Authoritative Comparison
3150-3000N-H Stretch (Indazole Ring)Medium, BroadA hallmark of the 1H-indazole scaffold, often broadened by hydrogen bonding.[1]
3100-3000Aromatic C-H Stretch (Phenyl & Indazole)Medium to Weak, SharpAbsorption just above 3000 cm⁻¹ confirms the presence of sp² C-H bonds typical of aromatic rings.[5]
2850-2720Aldehyde C-H Stretch Medium to Weak, Sharp (2 peaks)A key diagnostic feature for aldehydes. A peak near 2720 cm⁻¹ is particularly informative and helps distinguish aldehydes from ketones.[6][7]
1710-1685C=O Stretch (Aromatic Aldehyde)Strong, SharpThe carbonyl stretch is one of the most intense and easily identifiable peaks. Conjugation with the aromatic indazole ring shifts this peak to a lower wavenumber compared to aliphatic aldehydes.[6][7] FTIR data for the related 1H-indazole-3-carboxaldehyde shows a strong C=O peak at 1671 cm⁻¹.[9]
1600 & 1500C=C Stretch (Aromatic Rings)Medium to Weak, SharpThese two peaks are characteristic of the carbon-carbon stretching within the phenyl and indazole aromatic rings.[5]
1300-1000C-N Stretch MediumFound in the fingerprint region, associated with the indazole heterocyclic structure.[4]
Below 900Aromatic C-H Out-of-Plane Bending Medium to StrongThe pattern of these bands in the fingerprint region can sometimes provide information about the substitution pattern on the aromatic rings.[5]
Logical Flow of Spectral Interpretation

The process of interpreting the spectrum is not random; it follows a logical sequence, starting with the most diagnostic regions.

Spectral_Interpretation Start Acquired FTIR Spectrum Region1 Examine 3600-2700 cm⁻¹ Region Start->Region1 NH_Check Broad peak ~3100 cm⁻¹? (N-H Stretch) Region1->NH_Check Region2 Examine 1800-1650 cm⁻¹ Region CO_Check Strong, sharp peak ~1700-1685 cm⁻¹? (C=O Stretch) Region2->CO_Check Region3 Examine 1600-1450 cm⁻¹ Region Aromatic_Check Peaks at ~1600 & 1500 cm⁻¹? (Aromatic C=C) Region3->Aromatic_Check Conclusion Structure Validated NH_Check->Conclusion No -> Impurity or Wrong Structure Aldehyde_CH_Check Sharp peaks ~2820 & 2720 cm⁻¹? (Aldehyde C-H) NH_Check->Aldehyde_CH_Check Yes Aldehyde_CH_Check->Region2 Yes Aldehyde_CH_Check->Conclusion No -> Impurity or Wrong Structure CO_Check->Region3 Yes CO_Check->Conclusion No -> Impurity or Wrong Structure Aromatic_Check->Conclusion Yes Aromatic_Check->Conclusion No -> Impurity or Wrong Structure

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Validation

X-ray crystallography validation of 3-Phenyl-1H-indazole-5-carbaldehyde

An in-depth structural understanding of molecular building blocks is the cornerstone of modern Structure-Based Drug Design (SBDD). 3-Phenyl-1H-indazole-5-carbaldehyde (CAS: 65642-56-0; Formula: C14H10N2O)[1] is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural understanding of molecular building blocks is the cornerstone of modern Structure-Based Drug Design (SBDD). 3-Phenyl-1H-indazole-5-carbaldehyde (CAS: 65642-56-0; Formula: C14H10N2O)[1] is a privileged scaffold frequently utilized in the synthesis of kinase inhibitors and allosteric modulators, such as CC-Chemokine Receptor 4 (CCR4) antagonists[2].

However, indazole derivatives present unique analytical challenges due to dynamic tautomerism, rotameric flexibility, and polymorphic crystallization[3][4]. This guide provides a comprehensive comparison of structural validation modalities, establishing why Single-Crystal X-Ray Crystallography (XRD) remains the gold standard for unambiguously resolving the 3D conformation of 3-Phenyl-1H-indazole-5-carbaldehyde.

The Structural Challenge: Why Standard Validation Falls Short

In solution, the indazole core rapidly interconverts between its 1H, 2H, and (rarely) 3H tautomeric forms[3]. Furthermore, the spatial orientation of the 3-phenyl ring and the 5-carbaldehyde group dictates the molecule's ability to form critical hydrogen bonds and avoid steric clashes within a target protein's hydrophobic pocket[2].

Standard techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide time-averaged data or 2D connectivity. They cannot definitively map the absolute solid-state geometry. X-ray crystallography freezes the molecule in a crystalline lattice, allowing researchers to measure exact dihedral angles—which, in 3-phenylindazole derivatives, can range dramatically from 23° up to 89° depending on packing forces[5][6].

Logic Indazole 3-Phenyl-1H-indazole- 5-carbaldehyde Tautomer Indazole Tautomerism (1H vs 2H vs 3H) Indazole->Tautomer Dihedral Phenyl Dihedral Angle (~23° to 89°) Indazole->Dihedral Aldehyde Aldehyde Rotamer (syn vs anti) Indazole->Aldehyde XRD_Resolve Unambiguously Resolved via Single-Crystal X-Ray Diffraction Tautomer->XRD_Resolve Dihedral->XRD_Resolve Aldehyde->XRD_Resolve

Fig 1: Key structural ambiguities in indazole derivatives resolved by X-ray crystallography.

Objective Comparison of Validation Modalities

To objectively evaluate the performance of X-ray crystallography against alternative methods, we must analyze their resolution capabilities, sample requirements, and ability to identify tautomers.

Table 1: Quantitative Comparison of Structural Validation Modalities

Modality3D Atomic ResolutionTautomer IdentificationSample RequirementTurnaround TimeRelative Cost
X-Ray Crystallography < 0.84 Å (Absolute) Unambiguous (Solid State) ~1-5 mg (Single Crystal) 2-5 Days High
1H/13C/15N NMR None (Time-averaged)Inferred (via 15N shifts)~5-15 mg (Solution)1-2 DaysLow
HRMS None (Mass/Formula only)Cannot distinguish< 1 µg< 1 DayLow
Cryo-EM (MicroED) ~1.0 - 2.5 ÅChallenging for small mols< 1 µg (Nanocrystals)1-2 WeeksVery High

Insight: While NMR can hint at the preferred tautomer via 15N chemical shifts[6], only XRD provides the exact atomic coordinates and intermolecular hydrogen-bonding networks (desmotropy) necessary for high-confidence SBDD[4].

Experimental Protocol: The Self-Validating Crystallography Workflow

A robust crystallographic protocol is inherently self-validating. The mathematical agreement between the observed diffraction pattern and the calculated electron density model leaves no room for subjective interpretation.

Workflow cluster_0 Primary Validation (Solution/Gas Phase) cluster_1 Absolute 3D Conformation (Solid State) Start 3-Phenyl-1H-indazole-5-carbaldehyde (CAS: 65642-56-0) NMR NMR Spectroscopy (Connectivity & Dynamics) Start->NMR HRMS HRMS (Exact Mass Confirmation) Start->HRMS Cryst Vapor Diffusion Crystallization (Locks Tautomer & Rotamer) NMR->Cryst Purity >95% XRD X-Ray Diffraction (100 K Cryo-cooling) Cryst->XRD Refine Structure Refinement (SHELXL, R1 < 0.05) XRD->Refine End Validated 1H-Indazole Solid-State Model Refine->End 3D Coordinates

Fig 2: Multi-modal structural validation workflow prioritizing X-ray crystallography.

Step-by-Step Methodology

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 5 mg of 3-Phenyl-1H-indazole-5-carbaldehyde in 500 µL of dichloromethane (good solvent) in an inner glass vial. Place this inside a larger sealed vial containing 3 mL of hexane (anti-solvent).

  • Causality: Slow vapor diffusion of the non-polar hexane into the dichloromethane gradually reduces the compound's solubility. This controlled thermodynamic environment promotes the nucleation of a single, highly ordered macroscopic crystal rather than a kinetically trapped microcrystalline powder.

Step 2: Cryo-Mounting and Data Collection

  • Procedure: Isolate a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a nylon loop using perfluoropolyether oil and immediately flash-cool to 100 K in a liquid nitrogen stream.

  • Causality: Cryo-cooling drastically minimizes the Debye-Waller factor (the thermal motion of atoms). By freezing out these vibrations, high-angle diffraction spots become sharper and more intense, yielding sub-angstrom resolution while simultaneously protecting the organic crystal from X-ray-induced radical damage.

Step 3: Diffraction and Phase Solution

  • Procedure: Irradiate the crystal using a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα microfocus source. Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Causality: Direct methods mathematically derive the initial electron density map purely from the intensities of the diffraction spots, requiring no prior structural bias. This ensures the resulting model is an objective representation of the physical molecule.

Step 4: Anisotropic Refinement & Self-Validation

  • Procedure: Refine the structure using full-matrix least-squares against F2 (SHELXL). Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.

  • Causality: The refinement process is a closed-loop, self-validating system. The software calculates the theoretical diffraction pattern of the proposed model and compares it to the experimental data. The resulting discrepancy is the R1 factor .

Interpreting the Data: Metrics of Trust

When evaluating the crystallographic data of 3-Phenyl-1H-indazole-5-carbaldehyde, specific metrics guarantee the integrity of the validation.

Table 2: Representative Crystallographic Validation Metrics for Indazole Derivatives

ParameterTarget Value / RangeMechanistic Significance
R1 Factor < 0.05 (5%)Self-validation metric. Proves the calculated model matches the experimental diffraction data with >95% accuracy.
wR2 Factor < 0.15 (15%)Accounts for the weighted intensities of all reflections, ensuring no data was selectively ignored.
Goodness-of-Fit (S) ~ 1.00Indicates that the standard uncertainties of the measured intensities are correctly estimated.
Dihedral Angle (C3-Phenyl) ~ 23° to 89°Confirms the steric twist of the phenyl ring[5][6], critical for mapping the molecule into kinase binding pockets[2].

By achieving an R1 factor below 0.05, the crystallographic model definitively proves the location of the labile proton (confirming the 1H-indazole tautomer) and maps the exact trajectory of the 5-carbaldehyde oxygen, providing an unimpeachable foundation for subsequent drug development campaigns.

References

  • Austin Publishing Group. "Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review". Austinpublishinggroup.com. Available at:[Link]

  • García, M. A., et al. "Polymorphism vs. Desmotropy: The Cases of 3‐Phenyl‐and 5‐Phenyl‐1H‐pyrazoles and 3‐Phenyl‐1H‐indazole". Academia.edu. Available at:[Link]

  • Naas, M., et al. "1-Methyl-5-nitro-3-phenyl-1H-indazole". IUCrData. Available at:[Link]

  • ResearchGate. "Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS". Researchgate.net. Available at:[Link]

  • ACS Publications. "Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists". Journal of Medicinal Chemistry. Available at: [Link]

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